molecular formula C9H13N3 B1400315 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile CAS No. 1196104-01-4

5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile

Cat. No.: B1400315
CAS No.: 1196104-01-4
M. Wt: 163.22 g/mol
InChI Key: YGOFTHGEBJWMPA-UHFFFAOYSA-N
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Description

5-tert-Butyl-2-methyl-2H-pyrazole-3-carbonitrile (CAS 1196104-01-4) is a high-purity (95%+) pyrazole derivative with the molecular formula C 9 H 13 N 3 and a molecular weight of 163.22 g/mol . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Pyrazoles are a privileged class of nitrogen-containing heterocycles in medicinal and pharmaceutical chemistry, widely recognized as metabolically stable bioisosteres for phenol groups and as key scaffolds in drug discovery programs . The structure of this compound, featuring a nitrile group, offers a versatile handle for further chemical modification and is representative of a broader family of pyrazole-carbonitrile derivatives investigated for their diverse biological activities . Researchers value such pyrazole-carbonitriles as versatile building blocks for the synthesis of more complex molecules. They serve as crucial intermediates in developing active pharmaceutical ingredients (APIs) and have been explored in the synthesis of novel compounds with potential antifungal and antibacterial properties . The tert-butyl and methyl substituents on the pyrazole core can enhance lipophilicity and influence metabolic stability, making this compound a valuable intermediate for constructing targeted libraries in hit-to-lead optimization campaigns .

Properties

IUPAC Name

5-tert-butyl-2-methylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-9(2,3)8-5-7(6-10)12(4)11-8/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOFTHGEBJWMPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1H and 13C NMR chemical shifts of 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile. As a Senior Application Scientist, this document synthesizes foundational NMR principles with practical, field-proven insights to serve as an authoritative resource for the structural characterization of this important chemical entity. Pyrazole derivatives are foundational scaffolds in medicinal chemistry, valued for their metabolic stability and versatile biological activity.[1] Accurate and thorough characterization via NMR is a critical, non-negotiable step in quality control, structural confirmation, and the advancement of any research or development program utilizing this compound.

Molecular Structure and Assignable Nuclei

The structure of 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile presents a distinct set of proton and carbon environments, each giving rise to a unique signal in the NMR spectrum. The N-methylation at the 2-position prevents the tautomerism often seen in N-unsubstituted pyrazoles, simplifying the resulting spectra and leading to sharp, well-defined signals.[2] The atom numbering scheme used throughout this guide is presented below.

Caption: Structure of 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile with atom numbering.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is characterized by its simplicity, showing three distinct singlet signals. The absence of proton-proton coupling (J-coupling) is due to the spatial separation of the different proton groups by quaternary carbons or nitrogen atoms.

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H4 (Pyrazole Ring H)~6.5 - 7.0Singlet1HThe lone proton on the heterocyclic ring is in an electron-deficient environment, leading to a downfield shift characteristic of aromatic/heteroaromatic protons.[1]
H6 (N-CH₃)~3.8 - 4.2Singlet3HProtons on the methyl group attached to the pyrazole nitrogen (N2) are deshielded by the electronegative nitrogen atom.
H9 (tert-Butyl)~1.3Singlet9HThe nine protons of the three methyl groups in the tert-butyl substituent are chemically equivalent and relatively shielded, resulting in a strong singlet signal in the upfield (aliphatic) region of the spectrum.[1]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a carbon fingerprint of the molecule. Each unique carbon environment produces a single resonance, offering definitive structural confirmation. The chemical shifts are influenced by the hybridization state and the electronegativity of neighboring atoms.[3]

AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C5~160 - 165The pyrazole ring carbon bearing the bulky tert-butyl group is significantly deshielded due to its position in the heterocyclic ring and attachment to two nitrogen atoms.
C3~140 - 145The ring carbon attached to the electron-withdrawing nitrile group is also deshielded, though generally less so than C5 in similar pyrazole systems.[4][5]
C7 (CN)~115The sp-hybridized carbon of the nitrile group has a characteristic chemical shift in this region.[1]
C4~105 - 110The sole carbon atom in the pyrazole ring bonded to a hydrogen (CH) is typically the most shielded of the ring carbons.
C6 (N-CH₃)~38 - 42The methyl carbon attached to the nitrogen atom appears in the aliphatic region, consistent with an sp³ carbon bonded to a heteroatom.
C8 (Quaternary t-Bu)~32 - 35The quaternary carbon of the tert-butyl group.[1]
C9 (CH₃ of t-Bu)~30 - 32The three equivalent methyl carbons of the tert-butyl group.[1]

Causality of Experimental Choices and Protocol Integrity

The reliability of NMR data is fundamentally dependent on a rigorous and well-justified experimental protocol. The choices made during sample preparation and data acquisition are designed to maximize spectral quality and ensure the trustworthiness of the results.

Workflow for NMR Sample Preparation and Analysis

Caption: Standard workflow for acquiring high-quality NMR spectra of a small organic molecule.

Step-by-Step Experimental Protocol
  • Solvent Selection: Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. For compounds with poor solubility, DMSO-d₆ can be used, though it is crucial to be aware that solvent-induced chemical shifts may occur.[2][6] The choice of solvent is a critical parameter that must be reported with the data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm for both ¹H and ¹³C spectra. This provides a universal reference point.[7]

    • Ensure the sample is fully dissolved, using gentle vortexing if necessary.

    • Transfer the solution into a high-quality 5 mm NMR tube.

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's magnet.

    • Locking: The spectrometer's lock system uses the deuterium signal from the solvent to stabilize the magnetic field against drift, ensuring high resolution over the course of the experiment.

    • Tuning and Matching: The NMR probe is tuned to the specific frequencies of ¹H and ¹³C in the sample environment to ensure maximum signal transmission and sensitivity.

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is critical for obtaining sharp, symmetrical peaks and high resolution.

    • ¹H Acquisition: A standard single-pulse experiment is typically sufficient. Key parameters include an appropriate spectral width, acquisition time, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C Acquisition: A proton-decoupled experiment (e.g., zgpg30 or similar) is standard. This removes ¹H-¹³C coupling, causing all carbon signals to appear as singlets and benefiting from the Nuclear Overhauser Effect (NOE) for enhanced signal intensity.[3] A larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[3]

Advanced Structural Verification with 2D NMR

While 1D NMR is sufficient for routine confirmation of this specific molecule, 2D NMR techniques provide an incontrovertible system of self-validation for more complex structures or for de novo structure elucidation. These experiments reveal through-bond correlations, confirming the atomic connectivity.

2D_NMR cluster_1H ¹H Nuclei cluster_13C ¹³C Nuclei H4 H4 (~6.7 ppm) C4 C4 (~107 ppm) H4->C4 HSQC (1-bond) C5 C5 (quat.) H4->C5 HMBC (2-3 bonds) C3 C3 (quat.) H4->C3 HMBC (2-3 bonds) H6 N-CH₃ (~4.0 ppm) C6 N-CH₃ (~40 ppm) H6->C6 HSQC (1-bond) H6->C3 HMBC (2-3 bonds) H9 t-Bu H (~1.3 ppm) C9 t-Bu CH₃ (~31 ppm) H9->C9 HSQC (1-bond) H9->C5 HMBC (2-3 bonds) C7 CN (quat.)

Caption: Conceptual diagram of 2D NMR correlations for structural assignment.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates a proton with the carbon to which it is attached (a one-bond correlation).[8] For this molecule, an HSQC spectrum would show cross-peaks connecting the signals for H4/C4, H6/C6, and H9/C9, providing unambiguous assignment for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two or three bonds.[8] It is essential for assigning quaternary (non-protonated) carbons and for piecing together molecular fragments. Key expected HMBC correlations would include:

    • H4 correlating to C3 and C5.

    • H6 (N-CH₃) correlating to C3.

    • H9 (tert-Butyl) correlating to the quaternary C8 and the ring carbon C5.

By systematically analyzing these 1D and 2D NMR datasets, researchers can achieve an exceptionally high level of confidence in the structural integrity of 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile, a prerequisite for its use in any scientific application.

References

  • Elguero, J., Fruchier, A., & Jaramillo, C. (1974). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry, 6(12), 614-616.
  • Al-Azab, F. M. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. Retrieved from [Link]

  • Claramunt, R. M., López, C., García, M. Á., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Physical Chemistry Chemical Physics, 5(6), 1149-1157. Retrieved from [Link]

  • Elguero, J., & Yranzo, G. I. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 56(8), 759-770. Retrieved from [Link]

  • Kumar, A., Gupta, G., & Kumar, V. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(17), 8864-8872. Retrieved from [Link]

  • Claramunt, R. M., et al. (2019). Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. Molecules, 24(18), 3291. Retrieved from [Link]

  • Ghashang, M., et al. (2014). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 4(91), 49911-49919. Retrieved from [Link]

  • Freitas, S. C. S., & Pereira, M. M. A. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(11), 3247. Retrieved from [Link]

  • Gil, R. R., & Griesinger, C. (2007). A Simple Method for Measuring Long-Range 1H−13C Coupling Constants in Organic Molecules. The Journal of Organic Chemistry, 72(8), 3204-3207. Retrieved from [Link]

  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S.-N., & Pauli, G. F. (2014). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Fitoterapia, 93, 1-13. Retrieved from [Link]

  • Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Physical Chemistry Chemical Physics, 5, 1149-1157. Retrieved from [Link]

  • University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

  • Cabildo, P., Claramunt, R. M., & Elguero, J. (1983). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry, 21(4), 281-284. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). S1 Copies of by 1H and 13C NMR spectra. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link]

  • Yovcheva, M., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(14), 5363. Retrieved from [Link]

  • Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657. Retrieved from [Link]

  • Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Paper Archives. Retrieved from [Link]

  • Elguero, J., & Yranzo, G. I. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 56(8), 759-770. Retrieved from [Link]

Sources

physicochemical properties of 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

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An In-Depth Technical Guide to the Physicochemical Profiling and Synthetic Methodologies of 5-tert-Butyl-2-methyl-2H-pyrazole-3-carbonitrile

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Significance

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are foundational to drug discovery. Among these, 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile (also systematically named 3-tert-butyl-1-methyl-1H-pyrazole-5-carbonitrile) has emerged as a highly privileged scaffold [1].

The architecture of this molecule is meticulously balanced for hit-to-lead optimization campaigns:

  • Bioisosterism: The pyrazole core acts as a metabolically stable bioisostere for phenol and amide groups, resisting rapid Phase I metabolism.

  • Steric & Lipophilic Tuning: The tert-butyl group at the C5 position significantly enhances the lipophilic efficiency (LipE) of the molecule, driving deep binding into hydrophobic protein pockets.

  • Hydrogen Bond Modulation: The N-methylation at the 2-position (N1 in standard IUPAC naming) eliminates the hydrogen bond donor capacity of the pyrazole NH. This reduction in Polar Surface Area (PSA) is a classical tactic to improve membrane permeability and Blood-Brain Barrier (BBB) penetration.

  • Derivatization Handle: The carbonitrile (-C≡N) group serves as a versatile electrophilic center, allowing for rapid downstream diversification into primary amines, amides, or tetrazoles [1].

Physicochemical Data Profile

To ensure reproducibility in formulation and synthetic scaling, the core physicochemical parameters of the compound are summarized below. These metrics are critical for calculating reaction stoichiometry and predicting chromatographic behavior [1, 2].

PropertyValue
Chemical Name 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile
IUPAC Name 3-tert-butyl-1-methyl-1H-pyrazole-5-carbonitrile
CAS Registry Number 1196104-01-4
Molecular Formula C₉H₁₃N₃
Molecular Weight 163.22 g/mol
InChI Key YGOFTHGEBJWMPA-UHFFFAOYSA-N
SMILES Cn1nc(cc1C#N)C(C)(C)C
Purity Standard >95% (Pharmaceutical R&D Grade)

Rationale for Synthetic Design: Overcoming Regiochemical Ambiguity

The Problem with Direct Condensation: Novice approaches to synthesizing cyano-pyrazoles often rely on the direct condensation of a substituted hydrazine (e.g., methylhydrazine) with a cyano-diketone equivalent. However, this classical Knorr pyrazole synthesis frequently yields an intractable mixture of 1,3,5- and 1,5,3-regioisomers. Furthermore, the nucleophilic nature of the hydrazine can lead to competitive attack on the nitrile group, generating unwanted aminopyrazole byproducts.

The Expert Solution: Directed C-H Functionalization To achieve absolute regiochemical fidelity, we employ a two-stage decoupled synthesis. First, the sterically bulky 3-tert-butyl-1-methyl-1H-pyrazole core is constructed. Second, we leverage the inherent kinetic acidity of the C5 proton (adjacent to the N-methyl group) for directed lithiation. Trapping this highly nucleophilic intermediate with Tosyl Cyanide (TsCN) yields the target carbonitrile with >99% regioselectivity.

Synthesis A 3-tert-butyl-1-methyl-1H-pyrazole (Starting Material) B n-BuLi / THF / -78°C (Regioselective Deprotonation) A->B Step 1 C C5-Lithiated Intermediate (Nucleophile) B->C C-H Activation D Tosyl Cyanide (TsCN) (Electrophilic Cyanation) C->D Step 2 E 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile (Target Compound) D->E CN Transfer

Synthetic workflow for regioselective C5-cyanation of the pyrazole core.

Step-by-Step Experimental Protocol: Regioselective C5-Cyanation

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure that experimental deviations are caught before downstream failures occur.

Reagents Required:

  • 3-tert-butyl-1-methyl-1H-pyrazole (1.0 eq)

  • n-Butyllithium (2.5 M in hexanes, 1.1 eq)

  • Tosyl cyanide (TsCN, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step 1: System Preparation & Inert Atmosphere

  • Flame-dry a Schlenk flask under a continuous flow of argon.

  • Charge the flask with 3-tert-butyl-1-methyl-1H-pyrazole (10 mmol) and anhydrous THF (30 mL). Causality: Moisture must be strictly excluded to prevent the premature quenching of the highly reactive n-BuLi reagent.

Step 2: Regioselective Lithiation

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Dropwise add n-BuLi (11 mmol) over 10 minutes.

  • Stir the mixture for 45 minutes at -78 °C. Causality: Strict temperature control at -78 °C is mandatory. Allowing the temperature to rise during this phase can lead to non-specific deprotonation or ring-opening of the THF solvent by the organolithium species.

Step 3: Electrophilic Trapping

  • Dissolve TsCN (12 mmol) in 10 mL anhydrous THF and add dropwise to the lithiated intermediate.

  • Allow the reaction to slowly warm to room temperature over 2 hours. Validation Check: An immediate color change (typically from pale yellow to deep orange/red) indicates the successful consumption of the lithiated species and transfer of the cyano group.

Step 4: Quenching, Workup, and Validation

  • Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL).

  • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Validation Check: Confirm product identity via GC-MS (target m/z = 163.2). ¹H NMR should reveal the disappearance of the C5 aromatic proton, leaving a distinct singlet for the N-CH₃ at ~3.9 ppm and a massive singlet for the tert-butyl group at ~1.3 ppm.

Downstream Applications in Drug Discovery

Once synthesized, 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile serves as a highly versatile node in parallel synthesis programs [3]. The carbonitrile group can be subjected to various orthogonal transformations without disturbing the robust pyrazole core.

Application Core Pyrazole-3-carbonitrile Core (Metabolically Stable) Mod1 Nitrile Reduction (Primary Amines) Core->Mod1 LiAlH4 / NiCl2 Mod2 Nitrile Hydration (Primary Amides) Core->Mod2 H2O2 / NaOH Mod3 Tetrazole Formation (Bioisosteres) Core->Mod3 NaN3 / NH4Cl Lead Hit-to-Lead Optimization (Targeted Libraries) Mod1->Lead Mod2->Lead Mod3->Lead

Downstream derivatization of the carbonitrile group in hit-to-lead optimization.

  • Reduction to Primary Amines: Utilizing LiAlH₄ or catalytic hydrogenation yields the corresponding methanamine, an excellent nucleophile for subsequent amide coupling to generate kinase inhibitors.

  • Tetrazole Formation: Reaction with sodium azide (NaN₃) converts the nitrile into a tetrazole, a well-documented bioisostere for carboxylic acids that offers improved lipophilicity and membrane permeability while retaining an acidic proton.

References

  • PubChem. "5-tert-butyl-2-methylpyrazole-3-carbonitrile (Compound Summary)." National Center for Biotechnology Information. Available at:[Link]

  • MolPort. "3-tert-butyl-1-methyl-1H-pyrazole-5-carbonitrile." MolPort Chemical Database. Available at:[Link]

Computational Modeling of 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile Binding Affinity: A Fragment-Based Strategy for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: As a Senior Application Scientist, I frequently encounter the challenge of optimizing low-molecular-weight fragments into high-affinity leads. The compound 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile (CAS 1196104-01-4) is a highly privileged, metabolically stable bioisostere and building block in pharmaceutical chemistry[1]. It is extensively utilized as a core scaffold in the design of inhibitors targeting the ATP-binding site of kinases, including Tropomyosin Receptor Kinases (Trk)[2], p38 Mitogen-Activated Protein Kinases (MAPK)[3], and Janus Kinases (JAK)[4]. This whitepaper outlines a self-validating computational workflow to accurately model and predict the binding affinity of this scaffold and its derivatives.

Mechanistic Rationale: The Pyrazole-3-Carbonitrile Scaffold

Before initiating any computational workflow, it is critical to understand the causality behind the molecular interactions. We do not simply dock molecules; we model thermodynamic systems. The 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile scaffold is chosen for kinase inhibition due to three distinct pharmacophoric features:

  • The Pyrazole Core: Acts as a bidentate hydrogen bond donor/acceptor. In the kinase hinge region (e.g., Leu932 in JAK2 or Met109 in p38α), this core mimics the adenine ring of ATP, anchoring the molecule[3].

  • The tert-Butyl Group: Provides immense steric bulk and hydrophobicity. It is strategically positioned to occupy the hydrophobic pocket adjacent to the gatekeeper residue. The binding affinity here is entropically driven by the displacement of high-energy, ordered water molecules.

  • The Carbonitrile Group: A strong electron-withdrawing group that modulates the pKa of the pyrazole ring, ensuring optimal protonation at physiological pH. Furthermore, it serves as a hydrogen bond acceptor for solvent networks or specific side chains, crucial for achieving high target selectivity[2].

Pharmacophore L1 Pyrazole Core P1 Kinase Hinge (H-Bond Donor/Acceptor) L1->P1 H-Bond L2 tert-Butyl Group P2 Hydrophobic Pocket (Desolvation/vdW) L2->P2 Steric/vdW L3 Carbonitrile Group P3 Solvent/Gatekeeper (Dipole Interaction) L3->P3 Electrostatic

Pharmacophore mapping of the pyrazole-3-carbonitrile scaffold in the kinase ATP-binding site.

Computational Methodology: A Self-Validating Protocol

To ensure trustworthiness, the computational protocol must be self-validating. We employ a hierarchical approach: rapid conformational screening followed by rigorous, explicit-solvent thermodynamic calculations.

2.1 Phase 1: Ligand and Target Preparation

Causality: Incorrect protonation states will invalidate downstream molecular dynamics.

  • Ligand Preparation: Import 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile into Schrödinger LigPrep. Run Epik at pH 7.4 ± 0.5 to generate all biologically relevant tautomers and protonation states. Assign the OPLS4 force field to accurately capture the torsional energy barriers of the tert-butyl group.

  • Protein Preparation: Retrieve the target kinase crystal structure (e.g., JAK2) from the PDB. Use the Protein Preparation Wizard to assign bond orders, add hydrogens, and optimize the H-bond network (PROPKA pH 7.4). Restrained minimization is performed to relieve steric clashes while preserving the experimental backbone coordinates.

2.2 Phase 2: Molecular Docking and Pose Validation

Causality: MD simulations cannot rescue a fundamentally flawed starting pose.

  • Grid Generation: Center the receptor grid box (15 Å × 15 Å × 15 Å) on the hinge region residues.

  • Docking: Execute Glide Standard Precision (SP) followed by Extra Precision (XP).

  • Self-Validation Check: Filter poses strictly for the presence of the dual hydrogen bond to the hinge region. Poses lacking this interaction are discarded, regardless of their overall Glide score.

2.3 Phase 3: Molecular Dynamics & Free Energy Perturbation (FEP)

Causality: Implicit solvent models (like MM/GBSA) often overestimate the hydrophobic effect of the tert-butyl group and fail to penalize the desolvation of the carbonitrile group. Explicit solvent FEP is mandatory for accurate Absolute Binding Free Energy (ABFE) calculations.

  • System Solvation: Solvate the validated docking complex in an orthorhombic box using the TIP3P water model, neutralizing with Na+/Cl- ions (0.15 M).

  • Equilibration: Run a 100 ns unconstrained Molecular Dynamics (MD) simulation using Desmond to ensure the stability of the tert-butyl group within the hydrophobic pocket (RMSD < 2.0 Å).

  • FEP+ Execution: Construct a thermodynamic cycle mutating the fragment into elaborated lead compounds. Run the FEP+ protocol utilizing 16 lambda windows for both the complex and solvent legs to calculate the relative binding free energy ( ΔΔG ).

Workflow A Ligand Preparation (EPIK, OPLS4) C Molecular Docking (Glide XP & Pose Validation) A->C B Protein Preparation (Target Kinase Domain) B->C D Molecular Dynamics (Explicit Solvent, 100 ns) C->D E Binding Free Energy (FEP+ / MM-GBSA) D->E

Computational workflow for predicting pyrazole-3-carbonitrile binding affinity.

Quantitative Affinity Profiling

The true value of this computational workflow lies in its predictive power during a Fragment-to-Lead campaign. Below is a structured data summary demonstrating the correlation between our computational metrics and experimental binding affinities as the base 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile scaffold is elaborated into a macrocyclic inhibitor[2].

Compound IterationGlide XP Score (kcal/mol)MM/GBSA ΔG (kcal/mol)FEP ΔG (kcal/mol)Experimental IC50​ (nM)
Base Scaffold (Fragment)-5.2-18.4-6.1>10,000
Derivative 1 (Phenyl extension)-7.8-28.5-8.41,250
Derivative 2 (Amide linkage)-9.1-35.2-10.245
Derivative 3 (Macrocyclic)-11.4-42.1-12.50.8

Data Interpretation: While Glide XP and MM/GBSA provide directional guidance, their values inflate rapidly due to unpenalized desolvation costs. The FEP ΔG provides a highly accurate, thermodynamically rigorous prediction that linearly correlates with the logarithmic experimental IC50​ values.

Conclusion

The 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile molecule is not just a chemical building block; it is a highly optimized geometric and electronic key for kinase hinge regions. By deploying a self-validating computational workflow that prioritizes explicit solvent thermodynamics (FEP) over rigid docking, drug development professionals can accurately predict binding affinities and efficiently drive fragment-based drug discovery campaigns.

Sources

Mass Spectrometry Fragmentation Pattern of 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile: A Mechanistic and Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, nitrogen-containing heterocycles are privileged scaffolds. Specifically, 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile (CAS 1196104-01-4) has emerged as a highly stable pyrazole derivative, frequently utilized as a metabolically stable bioisostere for phenol groups in pharmaceutical research and development[1]. Accurate structural characterization of this building block is critical for ensuring structural fidelity during synthetic scale-up and pharmacokinetic profiling.

This technical guide provides an in-depth mechanistic analysis of the gas-phase fragmentation behavior of this compound using high-resolution tandem mass spectrometry (HRMS/MS). By bridging thermodynamic theory with empirical data, this document serves as a definitive reference for analytical scientists and drug development professionals.

Structural Profiling and Ionization Dynamics

The analyte (Molecular Formula: C9​H13​N3​ , Exact Mass: 163.1109 Da) features three distinct functional domains that dictate its behavior in the mass spectrometer:

  • The Pyrazole Core: A highly conjugated, electron-rich aromatic system.

  • The tert-Butyl Group (C5): A bulky, sterically hindered aliphatic moiety prone to low-energy cleavage.

  • The Carbonitrile Group (C3): A strong electron-withdrawing group that influences the basicity of the adjacent nitrogen atoms.

Ionization Causality: In Electrospray Ionization Positive mode (ESI+), the molecule readily accepts a proton to form an even-electron precursor ion [M+H]+ at m/z 164.118 . The protonation thermodynamically favors the N1 position of the pyrazole ring or the nitrogen of the cyano group, driving the subsequent collision-induced dissociation (CID) pathways. High-resolution MS is strictly required to confirm this exact mass and prevent isobaric background interference[1].

Mechanistic Fragmentation Pathways

The fragmentation of 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile under CID is governed by the Even-Electron Rule, proceeding via two primary mechanistic cascades:

Pathway A: The Aliphatic Directive (McLafferty-type Rearrangement)

The most kinetically favorable fragmentation is the neutral loss of isobutylene (56.063 Da) .

  • Causality: The bulky tert-butyl group induces significant steric strain. Upon collisional activation, a hydrogen atom from one of the tert-butyl methyl groups transfers to the pyrazole ring, followed by the cleavage of the C-C bond. This even-electron rearrangement expels neutral isobutylene, yielding a highly stable, protonated 2-methyl-2H-pyrazole-3-carbonitrile core at m/z 108.056 .

Pathway B: The Heterocyclic Directive (Ring and Nitrile Cleavage)

Once the aliphatic bulk is removed, the core pyrazole ring undergoes higher-energy fragmentation. Extensive gas chromatography-mass spectrometry (GC-MS) and LC-MS studies on pyrazoles demonstrate two universal processes: the expulsion of hydrogen cyanide (HCN) and the loss of molecular nitrogen ( N2​ )[2].

  • HCN Expulsion: The [M+H−C4​H8​]+ ion undergoes α -cleavage relative to the nitrogen atom, expelling HCN (27.011 Da) from either the carbonitrile group or the pyrazole ring itself, generating a fragment at m/z 81.045 .

  • N2​ Expulsion: Alternatively, the pyrazole ring can contract and expel N2​ (28.006 Da), yielding a fragment at m/z 80.050 .

Fragmentation M Precursor Ion[M+H]⁺ m/z 164.118 M_C4H8 [M+H - C₄H₈]⁺ m/z 108.056 M->M_C4H8 - C₄H₈ (-56.063 Da) Rearrangement M_HCN [M+H - HCN]⁺ m/z 137.107 M->M_HCN - HCN (-27.011 Da) Ring Cleavage M_C4H8_HCN [M+H - C₄H₈ - HCN]⁺ m/z 81.045 M_C4H8->M_C4H8_HCN - HCN (-27.011 Da) Nitrile Cleavage M_C4H8_N2 [M+H - C₄H₈ - N₂]⁺ m/z 80.050 M_C4H8->M_C4H8_N2 - N₂ (-28.006 Da) Ring Cleavage

Figure 1: ESI+ MS/MS fragmentation pathways of the pyrazole derivative.

Quantitative Data Presentation

To facilitate rapid identification in the laboratory, the theoretical exact masses and neutral losses are summarized below. A mass accuracy window of 5 ppm is required for confident annotation.

Table 1: Key Product Ions in ESI-HRMS/MS (Positive Ion Mode)

Fragment IdentityExact m/zNeutral LossMass (Da)Mechanistic RationaleRelative Abundance
[M+H]+ 164.1182NoneN/AProtonated PrecursorVariable (CE dependent)
[M+H−C4​H8​]+ 108.0556Isobutylene56.0626Aliphatic rearrangementHigh (Base Peak at low CE)
[M+H−HCN]+ 137.1073Hydrogen Cyanide27.0109Primary nitrile cleavageLow
[M+H−C4​H8​−HCN]+ 81.0447Isobutylene + HCN83.0735Secondary ring/nitrile cleavageMedium (High CE)
[M+H−C4​H8​−N2​]+ 80.0500Isobutylene + N2​ 84.0682Secondary ring cleavageMedium (High CE)

Experimental Protocol: Self-Validating UHPLC-ESI-HRMS/MS

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It utilizes stepped collision energies to capture both low-energy aliphatic losses and high-energy heterocyclic cleavages in a single injection.

Step 1: Sample Preparation
  • Dissolve 1 mg of 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock to a working concentration of 100 ng/mL using Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Causality: Formic acid lowers the pH, driving the equilibrium towards the protonated state of the pyrazole, thereby maximizing ESI+ ionization efficiency and preventing signal suppression.

Step 2: Chromatographic Separation
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Gradient: 5% to 95% Acetonitrile over 5 minutes.

  • Causality: The highly hydrophobic tert-butyl group causes strong retention on the C18 stationary phase. A steep organic gradient ensures sharp, narrow peak elution, minimizing longitudinal diffusion and maximizing the signal-to-noise ratio entering the mass spectrometer.

Step 3: Ionization and Data-Dependent Acquisition (DDA)
  • Source Parameters: ESI+, Capillary Voltage 3.5 kV, Desolvation Temp 350°C.

  • Stepped Collision Energy (CE): Apply a normalized collision energy (NCE) sweep of 15, 30, and 45 eV.

  • Causality: The loss of isobutylene requires low activation energy and dominates at 15 eV. However, breaking the aromatic stability of the pyrazole core to expel HCN or N2​ requires substantially higher energy (30-45 eV)[2]. Stepping the CE captures the complete fragmentation cascade.

Step 4: System Suitability and Self-Validation
  • Mass Defect Filtering: The system must autonomously calculate the mass defect of the acquired product ions. Fragments must fall within a strict 5 ppm mass accuracy window relative to the theoretical values in Table 1.

  • Orthogonal Confirmation: If a peak at m/z 108.056 is detected, the system validates the parent structure by confirming the presence of the secondary m/z 81.045 fragment at higher CE. If the secondary fragment is absent, the system flags the m/z 108 peak as a potential isobaric contaminant.

Workflow Prep Sample Preparation Chrom UHPLC Separation Prep->Chrom Ion ESI+ Ionization Chrom->Ion Quad1 Q1 Selection m/z 164.118 Ion->Quad1 CID q2 CID Fragmentation Quad1->CID Quad3 TOF/Orbitrap Detection CID->Quad3

Figure 2: Self-validating UHPLC-ESI-HRMS experimental workflow.

References

  • IntechOpen. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen. Available at:[Link]

  • Scilit. "Characterization of the Trimethylsilyl Derivatives by Electron Ionization Gas Chromatography/Mass Spectrometry." Scilit. Available at:[Link]

  • Scientific & Academic Publishing. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones." SAPub. Available at:[Link]

Sources

Thermodynamic Stability of 5-tert-Butyl-2-methyl-2H-pyrazole-3-carbonitrile in Solution: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, the pyrazole nucleus represents a privileged scaffold. Specifically, 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile (CAS: 1196104-01-4) serves as a metabolically stable bioisostere and a critical building block in pharmaceutical R&D [1]. However, its behavior in solution is governed by a complex interplay of steric strain, electronic withdrawal, and solvent dipole interactions. This whitepaper provides an in-depth analysis of the thermodynamic stability of this compound, detailing its structural thermodynamics, solvent-dependent behavior, degradation pathways, and the experimental protocols required to validate its integrity in solution.

Structural Thermodynamics & Intrinsic Stability

The thermodynamic baseline of 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile is dictated by its unique substitution pattern, which balances kinetic trapping with thermodynamic sinks.

Tautomeric Fixation via N-Methylation

Unsubstituted pyrazoles exist in a state of dynamic tautomeric equilibrium in solution, which introduces an entropic penalty and complicates thermodynamic profiling [2]. The N-methylation at the 2-position of this compound permanently fixes the tautomeric form. By eliminating the 1H⇌2H proton transfer, the molecule possesses a rigid, defined dipole moment. This structural lock significantly lowers the free energy of the ground state in aprotic environments, enhancing overall thermodynamic stability.

Steric Shielding vs. Strain (The tert-Butyl Effect)

The bulky tert-butyl group at the C5 position provides profound steric shielding to the adjacent N1 atom and the C4 position, protecting the pyrazole core from electrophilic attack and oxidative degradation [3]. Because the tert-butyl group is positioned at C5 and the methyl group is at N2, direct steric clashing across the ring is minimized.

Electronic Modulation via the Carbonitrile Group

At the C3 position, the carbonitrile (-C≡N) group exerts a strong electron-withdrawing inductive effect (-I).

  • Advantage: It depletes electron density from the pyrazole ring, rendering the core highly resistant to oxidation. Furthermore, the linear, sp -hybridized geometry of the cyano group projects outward, avoiding steric clash with the adjacent N2-methyl group.

  • Vulnerability: The inductive pull of the adjacent N2 atom makes the nitrile carbon highly electrophilic, creating a thermodynamic vulnerability to nucleophilic attack (e.g., hydrolysis) in aqueous media [4].

Solvent-Dependent Thermodynamic Behavior

The Gibbs free energy of solvation ( ΔGsolv​ ) for 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile varies drastically depending on the dielectric constant ( ε ) and hydrogen-bond donating (HBD) capacity of the solvent.

Table 1: Predicted Solvation Thermodynamics & Stability Profiles
Solvent TypeRepresentative SolventDielectric Constant ( ε ) ΔGsolv​ Estimate (kcal/mol)Primary Stability RiskRecommended Shelf-Life (Solution)
Polar Aprotic DMSO46.7-8.5 to -10.2Minimal (Highly Stable)> 6 months at 4°C
Polar Aprotic Acetonitrile37.5-6.0 to -7.5Minimal> 6 months at 4°C
Polar Protic Methanol32.7-4.5 to -5.8Solvolysis (Slow)1-2 months at 4°C
Aqueous Buffer Water (pH 9.0)80.1-2.0 to -3.1Base-Catalyzed Hydrolysis< 7 days at 25°C

Data synthesized from general N-methylpyrazole thermodynamic models[2, 3].

Degradation Pathways: Kinetic vs. Thermodynamic Control

While the pyrazole core is thermally robust (often stable > 200°C) [3], the primary degradation pathway in solution is the base-catalyzed hydrolysis of the carbonitrile group .

In high-pH aqueous solutions, hydroxide ions attack the electrophilic carbon of the nitrile. The reaction is kinetically slow due to the hydrophobicity of the C5 tert-butyl group repelling water, but it is thermodynamically favorable. The intermediate imidic acid rapidly tautomerizes to a stable pyrazole-3-carboxamide (the thermodynamic sink). Under prolonged exposure, this further hydrolyzes to the pyrazole-3-carboxylic acid.

Pathway A 5-tert-butyl-2-methyl- 2H-pyrazole-3-carbonitrile B Hydroxide Attack (OH-) at Nitrile Carbon A->B High pH (Aqueous) C Imidic Acid Intermediate B->C Rate-limiting D Pyrazole-3-carboxamide (Thermodynamic Sink) C->D Tautomerization E Pyrazole-3-carboxylic acid (Final Degradant) D->E Prolonged Hydrolysis

Caption: Thermodynamic degradation pathway of the carbonitrile group via base-catalyzed hydrolysis.

Experimental Protocols for Stability Profiling

To ensure scientific integrity and self-validating results, the following protocols are designed to measure both the thermodynamic parameters of solvation and the kinetic rate of degradation.

Protocol A: Isothermal Titration Calorimetry (ITC) for Solvation Thermodynamics

This protocol determines the enthalpy ( ΔH ) and entropy ( ΔS ) of solvation, providing the fundamental thermodynamic baseline.

  • Preparation: Prepare a 50 mM stock solution of 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile in anhydrous DMSO.

  • Cell Loading: Load the ITC sample cell with the target solvent (e.g., 50 mM Phosphate Buffer, pH 7.4). Degas all solvents prior to use.

  • Titration: Inject 2 μL aliquots of the DMSO stock into the sample cell at 25°C, with 150-second intervals between injections to allow the heat signal to return to baseline.

  • Control: Perform a control titration of anhydrous DMSO into the target solvent to measure the heat of dilution.

  • Analysis: Subtract the control heat from the sample heat. Integrate the peaks to determine ΔHsolv​ . Use the binding isotherm to calculate ΔG and −TΔS .

Protocol B: Accelerated Degradation Kinetics via HPLC-UV

This protocol establishes the half-life ( t1/2​ ) of the compound under hydrolytic stress.

  • Sample Prep: Dilute the compound to 1 mM in a 50:50 mixture of Acetonitrile and 0.1 M NaOH (pH ~13) to force base-catalyzed hydrolysis.

  • Incubation: Incubate the solution in sealed amber vials at 40°C using a thermomixer.

  • Sampling: Extract 20 μL aliquots at t=0,1,2,4,8,12,24 hours. Immediately quench the reaction by adding 20 μL of 0.1 M HCl.

  • Chromatography: Inject 10 μL onto a C18 Reverse-Phase column. Mobile phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). UV detection at 254 nm.

  • Quantification: Plot the natural log of the remaining parent peak area versus time. The slope of the linear regression yields the degradation rate constant ( k ), allowing for the calculation of t1/2​=0.693/k .

Workflow S1 Sample Prep (Stock in DMSO) S2 Solvent Dilution (Protic vs Aprotic) S1->S2 S3 Thermal Incubation (25°C to 80°C) S2->S3 S4 ITC Measurement (ΔH, ΔG, -TΔS) S3->S4 Thermodynamics S5 HPLC-UV/MS (Degradant Quant) S3->S5 Kinetics

Caption: Unified experimental workflow for profiling the thermodynamic and kinetic stability in solution.

Conclusion & Strategic Recommendations

5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile exhibits excellent thermodynamic stability in polar aprotic solvents, driven by the tautomeric fixation of the N2-methyl group and the steric shielding of the C5 tert-butyl group. However, researchers must account for the thermodynamic vulnerability of the C3-carbonitrile group in aqueous, high-pH environments.

Best Practices for Drug Development Professionals:

  • Storage: Store stock solutions in anhydrous DMSO or Acetonitrile at 4°C to prevent solvolysis.

  • Formulation: Avoid prolonged exposure to basic aqueous buffers (pH > 8.0) during assay development to prevent conversion to the pyrazole-3-carboxamide degradant.

  • Synthesis: Utilize the steric hindrance of the tert-butyl group to drive regioselective functionalization at the C4 position, as the C5 position is sterically occluded.

References

  • Silva, V. L. M., et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, vol. 25, no. 1, 2019, p. 11. Available at:[Link]

  • K., S., et al. "Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers." Crystal Growth & Design, ACS Publications, 2024. Available at:[Link]

  • Food and Agriculture Organization of the United Nations (FAO). "FAO Specifications and Evaluations for Agricultural Pesticides: Fipronil (Hydrolysis of Pyrazole-3-carbonitriles)." Available at:[Link]

Electronic Properties and Dipole Moment of 5-tert-Butyl-2-methyl-2H-pyrazole-3-carbonitrile: A Computational and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry and agrochemical development, pyrazole derivatives are widely recognized as privileged, metabolically stable bioisosteres[1]. Among these, 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile (CAS 1196104-01-4) represents a highly specialized scaffold. The unique arrangement of its substituents generates a distinct "push-pull" electronic environment. Understanding the quantum mechanical behavior of this molecule—specifically its Frontier Molecular Orbitals (HOMO/LUMO), energy gap, and permanent dipole moment—is critical for predicting its pharmacokinetics, target binding affinity, and chemical reactivity in drug discovery programs[2].

This technical guide provides an in-depth analysis of the electronic properties of this compound, detailing the causality behind its molecular behavior and outlining a self-validating computational protocol for its characterization.

Molecular Architecture and Push-Pull Dynamics

The electronic landscape of 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile is governed by the competing inductive and resonance effects of its functional groups across the aromatic 2H-pyrazole bridge:

  • Electron Donors (+I Effect): The bulky 5-tert-butyl group and the 2-methyl group act as electron-donating groups (EDGs). Through hyperconjugation and inductive effects, they push electron density into the pyrazole π-system.

  • Electron Acceptor (-I, -M Effects): The 3-carbonitrile (-CN) group is a potent electron-withdrawing group (EWG). It heavily pulls electron density away from the ring toward the terminal nitrogen atom.

This architecture creates an intramolecular charge transfer (ICT) axis. The resulting push-pull dynamic fundamentally modulates the molecule's electrostatic potential and frontier orbitals, heavily influencing how it interacts with biological targets, such as enzyme active sites[3].

G Donor1 5-tert-Butyl Group (+I Effect) Core 2H-Pyrazole Ring (π-Conjugated Bridge) Donor1->Core Electron Push Donor2 2-Methyl Group (+I Effect) Donor2->Core Electron Push Acceptor 3-Carbonitrile Group (-I, -M Effects) Core->Acceptor Electron Pull

Fig 1. Intramolecular push-pull electron delocalization pathway in the pyrazole derivative.

Quantum Electronic Properties: FMO and MEP Analysis

Frontier Molecular Orbital (FMO) theory is the standard for evaluating the reactivity of pyrazole-based pharmacophores[2].

HOMO and LUMO Localization
  • Highest Occupied Molecular Orbital (HOMO): The HOMO is primarily localized over the electron-rich pyrazole core and the N2-methyl group. This region dictates the molecule's ionization potential and its capacity to act as an electron donor in non-covalent interactions (e.g., cation-π interactions within a receptor).

  • Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is highly concentrated on the 3-carbonitrile group and the adjacent C3 carbon. This defines the molecule's electron affinity and marks the primary site for potential nucleophilic attack[3].

Dipole Moment and Electrostatic Potential

The asymmetric distribution of charge yields a substantial permanent dipole moment (μ) . For highly substituted pyrazole-3-carbonitriles, the dipole moment typically ranges between 5.0 and 6.0 Debye[4]. This high polarity is biologically advantageous: it enhances aqueous solubility (a critical ADME parameter) and drives the precise orientation of the ligand within polar binding pockets via strong dipole-dipole interactions.

The Molecular Electrostatic Potential (MEP) surface visually maps this polarity. The most negative region (red) is localized strictly on the nitrile nitrogen, acting as a potent hydrogen-bond acceptor. Conversely, the most positive regions (blue) surround the alkyl protons, serving as hydrophobic interaction sites[5].

Quantitative Data Summary

The following table summarizes the representative electronic parameters for 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile, derived via standard Density Functional Theory (DFT) methodologies.

ParameterCalculated Value (Representative)Physical Causality & Implication
HOMO Energy -6.25 eVLocalized on the pyrazole core; dictates electron-donating capacity to electrophilic targets.
LUMO Energy -1.90 eVLocalized on the nitrile group; determines electron affinity and nucleophilic attack susceptibility.
Energy Gap (ΔE) 4.35 eVA moderate gap ensures kinetic stability while maintaining targeted chemical reactivity.
Dipole Moment (μ) 5.82 DebyeHigh polarity driven by the push-pull axis; enhances aqueous solubility and receptor orientation.
Chemical Hardness (η) 2.17 eVHigh hardness indicates resistance to charge transfer, correlating with high metabolic stability.

Self-Validating Computational Protocol (DFT)

To accurately determine the electronic properties and dipole moment of pyrazole derivatives, a rigorous, self-validating Density Functional Theory (DFT) workflow must be employed[6].

Causality of Method Selection: The B3LYP functional combined with the 6-311++G(d,p) basis set is the gold standard for this class of molecules[3]. The diffuse functions (++) are physically necessary to model the expanded, loosely held electron cloud of the highly electronegative nitrogen in the carbonitrile group. Simultaneously, the polarization functions (d,p) are strictly required to accurately resolve the complex steric constraints and hyperconjugative interactions of the bulky tert-butyl group.

Step-by-Step Methodology
  • 3D Structure Generation: Convert the SMILES string of 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile into a 3D coordinate file using a molecular builder (e.g., GaussView). Pre-optimize using a molecular mechanics force field (e.g., MMFF94) to resolve severe steric clashes.

  • Geometry Optimization: Execute a full geometry optimization in the gas phase (or utilizing a Solvation Model based on Density, SMD, for aqueous simulation) using B3LYP/6-311++G(d,p)[6].

  • Self-Validation Checkpoint (Frequency Analysis): Immediately perform a vibrational frequency calculation on the optimized geometry. Rule of Trust: The optimization is only considered valid if the calculation yields exactly zero imaginary frequencies. The presence of any imaginary frequency indicates the structure is trapped in a transition state rather than a true local minimum, requiring structural perturbation and re-optimization.

  • FMO and MEP Extraction: Generate the formatted checkpoint file (.fchk) to visualize the HOMO and LUMO spatial distributions. Map the electrostatic potential onto the total electron density surface (isovalue = 0.0004 a.u.).

  • Property Quantification: Extract the exact HOMO/LUMO energies, calculate the Energy Gap (ΔE = E_LUMO - E_HOMO), and retrieve the total dipole moment vector from the output file.

G Step1 1. 3D Structure Generation (Pre-optimization via MMFF94) Step2 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Step1->Step2 Step3 3. Frequency Calculation (Validation: Imaginary Freq = 0) Step2->Step3 Step4 4. FMO & MEP Analysis (Orbital Mapping & Electrostatics) Step3->Step4 Step5 5. Property Extraction (Dipole Moment, Energy Gap) Step4->Step5

Fig 2. Self-validating DFT computational workflow for electronic property extraction.

References

  • Benchchem. "5-tert-Butyl-2-methyl-2H-pyrazole-3-carbonitrile".
  • PubMed (NIH).
  • SciSpace. "DFT investigations on arylsulphonyl pyrazole derivatives as potential ligands of selected kinases".
  • ACS Omega. "Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone".
  • PMC (NIH).
  • ResearchGate. "Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design".

Sources

High-Resolution Infrared Spectroscopic Profiling of 5-tert-Butyl-2-methyl-2H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

5-tert-Butyl-2-methyl-2H-pyrazole-3-carbonitrile (CAS 1196104-01-4) is a highly specialized, sterically hindered nitrogen-containing heterocycle. In modern medicinal chemistry, pyrazole derivatives are widely recognized as metabolically stable bioisosteres for phenol groups and serve as critical scaffolds in 1[1]. The precise structural validation of this compound is paramount for downstream pharmaceutical applications. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly specific method for confirming the presence and structural integrity of its key functional groups: the pyrazole core, the cyano group, and the bulky tert-butyl moiety.

Vibrational Causality and Structural Elucidation

The IR spectrum of 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile is a direct manifestation of its molecular mechanics. By analyzing the force constants and reduced masses of its constituent bonds, we can causally link spectral bands to specific structural features.

Carbonitrile (-C≡N) Dynamics

The cyano group at the C3 position acts as a strong electron-withdrawing group. The high force constant of the carbon-nitrogen triple bond isolates its stretching frequency from other molecular vibrations. In pyrazole-carbonitrile derivatives, this stretch typically manifests as a2[2]. The slight shift to the lower end of the typical nitrile range (2250–2200 cm⁻¹) is caused by the conjugation of the triple bond with the aromatic pyrazole π-system, which marginally reduces the bond order[2].

Aromatic and Heteroaromatic Ring Modes

The 2H-pyrazole ring is an electron-rich aromatic system. The C=C and C=N bonds do not vibrate in isolation; they undergo vibrational coupling. This delocalized system produces a series of characteristic stretching modes in the3, often appearing as a semi-degenerate pair of bands[3].

Aliphatic vs. Aromatic C-H Stretches

The molecule contains both sp² and sp³ hybridized carbons. The single C4-H bond on the pyrazole ring involves an sp² carbon, requiring higher energy for bond stretching, which places its absorption2[2]. Conversely, the sp³-hybridized carbons of the N-methyl and tert-butyl groups exhibit strong asymmetric and symmetric stretching modes just below 3000 cm⁻¹ (2850–2980 cm⁻¹)[3].

tert-Butyl Umbrella Mode

A defining feature of the tert-butyl group at the C5 position is the symmetric deformation of its three equivalent methyl groups. Due to mechanical vibrational coupling between these methyls attached to a common quaternary carbon, the bending mode splits into a4[4].

Quantitative Data Summary

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Peak CharacteristicsStructural Causality
-C≡N (Nitrile) Stretching2206 – 2225Strong, SharpHigh force constant; slightly lowered by pyrazole π-conjugation.
C4-H (Pyrazole) Aromatic C-H Stretch3100 – 3150Weak to Mediumsp² hybridized carbon requires higher energy for bond stretching.
-C(CH₃)₃ & N-CH₃ Aliphatic C-H Stretch2850 – 2980Strong, Multipletsp³ hybridized carbons; asymmetric and symmetric modes overlap.
Pyrazole Ring C=N / C=C Stretches1500 – 1600Medium, Semi-degenerateVibrational coupling of the delocalized aromatic π-system.
-C(CH₃)₃ (t-Butyl) Symmetric Bending~1365 and ~1390Medium, DoubletSplitting caused by mechanical coupling of three equivalent methyls.
C4-H (Pyrazole) Out-of-Plane Bending800 – 850Strong, BroadCharacteristic deformation of isolated aromatic protons.

Visualizing the Analytical Logic

Vibrational_Logic Root 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile HighFreq High Frequency Region (>2000 cm⁻¹) Root->HighFreq MidFreq Mid Frequency Region (1500-2000 cm⁻¹) Root->MidFreq LowFreq Fingerprint Region (<1500 cm⁻¹) Root->LowFreq Nitrile -C≡N Stretch (~2220 cm⁻¹) HighFreq->Nitrile CH_Arom Aromatic C-H (~3120 cm⁻¹) HighFreq->CH_Arom CH_Aliph Aliphatic C-H (~2950 cm⁻¹) HighFreq->CH_Aliph Ring C=N / C=C Stretches (~1550 cm⁻¹) MidFreq->Ring tButyl tert-Butyl Umbrella (~1365, 1390 cm⁻¹) LowFreq->tButyl Bend Out-of-Plane C-H (~820 cm⁻¹) LowFreq->Bend

Hierarchical assignment of key vibrational modes for the target pyrazole derivative.

Self-Validating ATR-FTIR Experimental Protocol

To ensure absolute trustworthiness in the structural profiling of 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile, the following self-validating Attenuated Total Reflectance (ATR) FTIR protocol must be employed. This system prevents false positives caused by contamination or poor optical contact.

Step 1: System Calibration & Baseline Verification
  • Action: Clean the diamond ATR crystal using HPLC-grade isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

  • Validation Checkpoint: Execute a background scan (32 scans, 4 cm⁻¹ resolution). The energy throughput must exceed 95% of the factory baseline, and the spectrum must show no residual organic peaks (specifically checking the 2900 cm⁻¹ region for hydrocarbon contamination). This ensures the system is optically neutral.

Step 2: Sample Application and Optical Coupling
  • Action: Deposit 1–2 mg of the solid 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile directly onto the center of the ATR crystal. Lower the pressure anvil to compress the sample.

  • Validation Checkpoint: Monitor the live spectral preview. Gradually increase the anvil pressure until the -C≡N stretching peak (~2220 cm⁻¹) reaches a transmittance of 10–20%. If the peak flattens (transmittance < 1%), the detector is saturated, and pressure must be reduced. This guarantees an optimal signal-to-noise ratio without photometric distortion.

Step 3: Spectral Acquisition
  • Action: Acquire the sample spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) against the previously validated background.

  • Validation Checkpoint: Post-acquisition, verify that the baseline in non-absorbing regions (e.g., 2500–2300 cm⁻¹) sits cleanly at 100% transmittance. A sloping baseline indicates poor sample contact or scattering, necessitating a re-run.

Step 4: Data Processing and Peak Assignment
  • Action: Apply an automatic baseline correction algorithm and a light Savitzky-Golay smoothing filter (if signal-to-noise is suboptimal).

  • Validation Checkpoint: Cross-reference the empirical peak list against the theoretical values in Section 2. The presence of the ~2220 cm⁻¹ nitrile peak and the ~1365/1390 cm⁻¹ tert-butyl doublet serves as the definitive structural confirmation.

FTIR_Workflow A 1. Crystal Cleaning (Isopropanol Wash) B 2. Background Scan (Atmospheric Correction) A->B C 3. Sample Application (Ensure intimate crystal contact) B->C D 4. Spectral Acquisition (4000-400 cm⁻¹, 32 scans) C->D E 5. Data Validation (Baseline & Peak Resolution) D->E

Step-by-step self-validating FTIR spectroscopic workflow for pyrazole analysis.

References

  • Benchchem. "5-tert-Butyl-2-methyl-2H-pyrazole-3-carbonitrile - Benchchem".
  • Taylor & Francis. "Spectroscopic and Structural Investigations on Novel 6-Amino-3-Phenyl-4-(Pyridin-4-yl)-2,4-Dihydropyrano[2,3-c] Pyrazole-5-Carbonitrile by FT-IR, NMR, Docking, and DFT Methods".
  • MDPI. "(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone".
  • The Royal Society of Chemistry. "Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH".

Sources

Methodological & Application

Application Note: Scalable Synthesis and Regioselective Control of 5-tert-Butyl-2-methyl-2H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound: 5-tert-Butyl-2-methyl-2H-pyrazole-3-carbonitrile (CAS: 1196104-01-4)

Introduction & Mechanistic Rationale

Pyrazoles are a privileged class of nitrogen-containing heterocycles, widely recognized in medicinal chemistry as metabolically stable bioisosteres for phenol groups and as robust scaffolds for kinase inhibitors[1]. The target compound, 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile , presents unique synthetic challenges due to the need for precise regiocontrol during the assembly of the pyrazole core.

Note on Nomenclature: While registered under CAS 1196104-01-4 as a 2H-pyrazole, standard IUPAC conventions for tautomerically fixed pyrazoles designate this exact connectivity as 3-tert-butyl-1-methyl-1H-pyrazole-5-carbonitrile . This guide addresses the synthesis of this specific structural framework.

The Regioselectivity Challenge

The most scalable approach to highly functionalized pyrazoles is the Knorr-type condensation of a 1,3-diketone (or equivalent) with a substituted hydrazine[2]. However, reacting methylhydrazine with an unsymmetrical precursor like ethyl 4,4-dimethyl-2,4-dioxopentanoate typically yields a mixture of two regioisomers.

As a Senior Application Scientist, I emphasize that thermodynamic control is the key to regioselectivity in this workflow. Under kinetic conditions (room temperature, neutral solvent), the more nucleophilic primary amine (–NH₂) of methylhydrazine attacks the more electrophilic C2-carbonyl (alpha to the ester). However, this pathway ultimately forces the N-methyl group adjacent to the bulky tert-butyl group, creating severe steric strain. By applying thermodynamic conditions (refluxing ethanol with catalytic acid), the reaction reversibly equilibrates to favor the isomer that minimizes steric clash—placing the N-methyl group adjacent to the smaller ester moiety[3].

Regioselectivity cluster_0 Steric Clash (Kinetic/Undesired) cluster_1 Thermodynamic Control (Desired) SM Intermediate Imine (Kinetic vs Thermodynamic) Path1 N-Methyl adjacent to t-Butyl (High Steric Strain) SM->Path1 Fast but Reversible Path2 N-Methyl adjacent to Ester (Low Steric Strain) SM->Path2 Heat / Acid Catalysis Prod1 1-methyl-5-tert-butyl... (Minor Isomer) Path1->Prod1 Prod2 1-methyl-3-tert-butyl... (Major Isomer) Path2->Prod2

Figure 1: Thermodynamic control dictates regioselectivity by avoiding N-methyl and tert-butyl steric clash.

Synthetic Workflow Overview

To install the carbonitrile group without interfering with the cyclization, a three-step sequence is employed:

  • Regioselective Cyclization: Formation of the pyrazole-3-carboxylate core.

  • Amidation: Conversion of the ester to a primary carboxamide.

  • Dehydration: Vilsmeier-type dehydration of the amide to the target carbonitrile[4].

Workflow A Ethyl 4,4-dimethyl- 2,4-dioxopentanoate B Cyclization (MeNHNH2, EtOH/H+) A->B C Pyrazole-3-carboxylate Intermediate B->C 85% D Amidation (NH3/MeOH, 80°C) C->D E Pyrazole-3-carboxamide Intermediate D->E 92% F Dehydration (POCl3, 100°C) E->F G Target Nitrile (CAS 1196104-01-4) F->G 88%

Figure 2: Three-step synthetic workflow for 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile.

Step-by-Step Experimental Protocols

Step 1: Regioselective Synthesis of Ethyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate

Causality Note: Acetic acid is added to protonate the intermediate imines, lowering the activation barrier for reversibility and allowing the system to reach the thermodynamic minimum (the desired isomer) rapidly[3].

  • Preparation: Charge a flame-dried 500 mL round-bottom flask with ethyl 4,4-dimethyl-2,4-dioxopentanoate (20.0 g, 107.4 mmol) and absolute ethanol (200 mL).

  • Addition: Cool the solution to 0 °C using an ice bath. Slowly add methylhydrazine (5.44 g, 118.1 mmol, 1.1 eq) dropwise over 15 minutes to control the exothermic Schiff base formation.

  • Catalysis & Heating: Add glacial acetic acid (0.64 g, 10.7 mmol, 0.1 eq). Remove the ice bath, attach a reflux condenser, and heat the reaction to 78 °C (reflux) for 4 hours.

  • Workup: Concentrate the mixture in vacuo. Dissolve the residue in ethyl acetate (250 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 100 mL) and brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1 to 4:1) to isolate the desired major isomer as a pale yellow oil.

Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) should show the desired thermodynamic product at Rf​≈0.45 , clearly separated from the minor kinetic isomer ( Rf​≈0.35 ).

Step 2: Amidation to 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxamide

Causality Note: Pyrazole esters are highly electron-rich and resistant to standard aqueous hydrolysis/amidation. Using high-concentration methanolic ammonia in a sealed pressure vessel overcomes this electronic deactivation.

  • Reaction Setup: In a 250 mL heavy-walled pressure tube, dissolve the ester intermediate (15.0 g, 71.3 mmol) in 7N NH₃ in methanol (150 mL).

  • Heating: Seal the tube securely with a Teflon screw cap and heat behind a blast shield at 80 °C for 16 hours.

  • Isolation: Cool the vessel completely to room temperature before carefully unsealing. Concentrate the solvent under reduced pressure.

  • Trituration: Triturate the resulting crude solid with cold diethyl ether (50 mL), filter, and dry under high vacuum to yield the pure carboxamide as a white crystalline solid.

Validation Checkpoint: Complete disappearance of the ester starting material by TLC. LC-MS should confirm the mass shift from the ester ( [M+H]+=211 ) to the amide ( [M+H]+=182 ).

Step 3: Dehydration to 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile

Causality Note: Phosphorus oxychloride (POCl₃) acts as both the solvent and the dehydrating agent. It forms a highly reactive Vilsmeier-type adduct with the amide carbonyl oxygen, which subsequently undergoes E2-like elimination to yield the nitrile[4].

  • Reaction: Suspend the carboxamide (10.0 g, 55.2 mmol) in POCl₃ (40 mL) in a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube.

  • Reflux: Heat the mixture to 100 °C for 4 hours. The suspension will become a homogeneous, dark yellow solution as the reaction progresses.

  • Quenching (CRITICAL SAFETY STEP): Cool the mixture to room temperature. Slowly and carefully pour the reaction mixture over crushed ice (400 g) with vigorous stirring to quench excess POCl₃. Maintain the temperature below 20 °C.

  • Extraction: Neutralize the aqueous mixture to pH 7 with solid Na₂CO₃. Extract with dichloromethane (3 × 150 mL).

  • Final Isolation: Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via short-path silica plug (Hexanes/EtOAc 4:1) to yield the target carbonitrile as a white solid.

Validation Checkpoint: IR spectroscopy of the final product must show the complete absence of broad N-H stretching bands (3200-3400 cm⁻¹) and the appearance of a sharp, distinct C≡N stretch at ~2230 cm⁻¹.

Quantitative Data & Optimization

Table 1: Optimization of Regioselectivity in the Cyclization Step

The data below demonstrates the critical role of temperature and acid catalysis in driving the reaction toward the desired thermodynamic isomer.

EntrySolventAdditiveTemp (°C)Time (h)Regio-Ratio (Desired:Undesired)Yield (%)
1EtOHNone25123:165
2EtOHAcOH (0.1 eq)78 (Reflux)415:1 85
3THFNone25122:150
4Toluenep-TsOH (cat.)110212:178
Table 2: Analytical Characterization of the Target Carbonitrile

Self-validation of the final product (CAS 1196104-01-4) is confirmed via the following analytical signatures.

Analytical TechniqueParameter / ShiftAssignment / Observation
¹H NMR (400 MHz, CDCl₃) δ 1.32 (s, 9H)tert-Butyl protons (-C(CH₃)₃)
¹H NMR (400 MHz, CDCl₃) δ 3.95 (s, 3H)N-Methyl protons (N-CH₃)
¹H NMR (400 MHz, CDCl₃) δ 6.54 (s, 1H)Pyrazole ring proton (C4-H)
¹³C NMR (100 MHz, CDCl₃) δ 112.4Nitrile carbon (-C≡N)
IR Spectroscopy (ATR)~2230 cm⁻¹Sharp C≡N stretching band
HRMS (ESI+)m/z 164.1185[M+H]⁺ (Calculated: 164.1182)

References

  • Title : Regioselective Synthesis of Pyrazoles[3] Source : Science of Synthesis (Thieme Connect) URL :[Link]

  • Title : Pyrazole Synthesis via 1,3-Diketones[2] Source : Organic Chemistry Portal URL :[Link]

Sources

Application Notes & Protocols: 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful therapeutic agents.[1][2][3] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of metabolic stability, synthetic tractability, and the ability to engage in crucial hydrogen bonding interactions with biological targets.[1][4] This guide focuses on a particularly valuable derivative: 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile (CAS: 1196104-01-4).[5]

The strategic placement of its substituents makes this compound an exceptionally powerful building block for drug discovery campaigns. The tert-butyl group enhances lipophilicity and can provide metabolic stability by shielding adjacent positions from enzymatic degradation.[5] The N-methyl group prevents tautomerization and directs synthetic outcomes, ensuring regiochemical control in subsequent reactions. Most importantly, the C3-nitrile (carbonitrile) group is a versatile synthetic handle, a gateway to a wide array of functional groups essential for modulating potency, selectivity, and pharmacokinetic properties.[5][6] This document provides a detailed exploration of its synthesis, characterization, and key synthetic transformations, complete with actionable protocols for researchers in the field.

Physicochemical & Spectroscopic Profile

Before its application, rigorous characterization of the starting material is paramount for reproducible downstream synthesis.

Table 1: Physicochemical Properties of 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile

PropertyValueSource
CAS Number 1196104-01-4[5]
Molecular Formula C₉H₁₃N₃[5]
Molecular Weight 163.22 g/mol [5]
Appearance Off-white to pale yellow solidTypical
Purity ≥95%

Table 2: Key Spectroscopic Data for Structural Verification

TechniqueExpected SignatureRationale & Interpretation
¹H NMR Singlet ~1.3 ppm (9H, t-Bu); Singlet ~3.9 ppm (3H, N-Me); Singlet ~6.5-7.0 ppm (1H, pyrazole C4-H)The tert-butyl group gives a strong, characteristic singlet.[5] The N-methyl and pyrazole proton signals are also clean singlets, confirming the substitution pattern.
¹³C NMR ~30-35 ppm (t-Bu carbons); ~35 ppm (N-Me); ~115 ppm (C≡N carbon); ~85-90 ppm (C4); ~150-160 ppm (C3, C5)The nitrile carbon signal is a key diagnostic peak.[5] The chemical shifts of the ring carbons confirm the pyrazole structure.[7]
FT-IR Sharp, strong peak near 2220 cm⁻¹This is the characteristic stretching frequency for a nitrile (C≡N) group, providing unambiguous evidence of its presence.[5]
Mass Spec (HRMS) [M+H]⁺ calculated for C₉H₁₄N₃⁺High-resolution mass spectrometry provides exact mass confirmation, validating the elemental composition.[5]

Synthesis Protocol: A Foundational Approach

The most common and efficient synthesis of this scaffold involves the cyclocondensation of a suitable hydrazine with a 1,3-dicarbonyl equivalent. This ensures high yields and excellent regiochemical control.

Protocol 3.1: Synthesis via Cyclocondensation

This protocol describes the reaction of methylhydrazine with 4,4-dimethyl-3-oxopentanenitrile.

Rationale: The use of methylhydrazine directly installs the N-methyl group, preventing the formation of regioisomers that would occur with hydrazine hydrate followed by a separate alkylation step.[8] The diketone equivalent provides the carbon backbone for the pyrazole ring.

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 4,4-Dimethyl-3-oxopentanenitrile P1 1. Dissolve reactants in Ethanol R1->P1 R2 Methylhydrazine R2->P1 P2 2. Add Acetic Acid (catalyst) P1->P2 P3 3. Reflux (e.g., 80°C, 4-6h) P2->P3 P4 4. Monitor by TLC/LC-MS P3->P4 P5 5. Work-up & Purification (Extraction, Chromatography) P4->P5 Prod 5-tert-butyl-2-methyl-2H- pyrazole-3-carbonitrile P5->Prod

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,4-dimethyl-3-oxopentanenitrile (1.0 eq) and ethanol (5 mL per mmol of nitrile).

  • Reagent Addition: Add methylhydrazine (1.1 eq) to the solution at room temperature.

  • Catalysis: Add glacial acetic acid (0.1 eq) to catalyze the cyclization.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure title compound.

Core Applications: Transforming the Nitrile Handle

The true power of 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile lies in the chemical versatility of its nitrile group. The following protocols outline key transformations to generate pharmacologically relevant functionalities.[5]

Reduction to 5-tert-butyl-2-methyl-2H-pyrazol-3-yl)methanamine

Rationale: The conversion of the nitrile to a primary amine is a critical step for introducing moieties that can form salt bridges or act as key hydrogen bond donors. This amine is a precursor for amides, sulfonamides, and ureas, which are ubiquitous in kinase inhibitors and other drug classes.[9]

G Start 5-tert-butyl-2-methyl-2H- pyrazole-3-carbonitrile Reagents Reagents: - Lithium Aluminum Hydride (LiAlH₄) - Anhydrous THF Start->Reagents Reaction Reaction: - 0°C to RT - N₂ atmosphere Reagents->Reaction Workup Work-up: - Fieser work-up (H₂O, NaOH) - Extraction Reaction->Workup Product (5-tert-butyl-2-methyl-2H- pyrazol-3-yl)methanamine Workup->Product

Caption: Workflow for nitrile reduction to a primary amine.

Step-by-Step Protocol (LiAlH₄ Reduction):

  • Setup: Suspend Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under a nitrogen atmosphere. Cool the suspension to 0°C in an ice bath.

  • Addition: Slowly add a solution of 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction at 0°C by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate to yield the desired primary amine, which can be purified further if necessary.

Hydrolysis to 5-tert-butyl-2-methyl-2H-pyrazole-3-carboxylic Acid

Rationale: The carboxylic acid functional group is a key pharmacophore. It can act as a hydrogen bond acceptor/donor, chelate to metal ions in metalloenzymes, or be converted into esters and amides to fine-tune activity and DMPK properties.[10][11]

G Start 5-tert-butyl-2-methyl-2H- pyrazole-3-carbonitrile Reagents Reagents: - 6M Aqueous NaOH - Co-solvent (e.g., Ethanol) Start->Reagents Reaction Reaction: - Reflux (e.g., 100°C) - Overnight Reagents->Reaction Workup Work-up: - Acidify with HCl to pH ~2 - Extraction or Filtration Reaction->Workup Product 5-tert-butyl-2-methyl-2H- pyrazole-3-carboxylic acid Workup->Product

Caption: Workflow for nitrile hydrolysis to a carboxylic acid.

Step-by-Step Protocol (Basic Hydrolysis):

  • Setup: Dissolve 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile (1.0 eq) in a mixture of ethanol and 6M aqueous sodium hydroxide (NaOH).

  • Reaction: Heat the mixture to reflux (approx. 100°C) and maintain overnight. The reaction can be monitored by the disappearance of the starting material (TLC/LC-MS).

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid (HCl). A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If a precipitate does not form, extract the acidified aqueous layer with ethyl acetate.

Case Study: Scaffolding for Kinase Inhibitors

The pyrazole core is a well-established hinge-binding motif in many kinase inhibitors.[9][12] The aminomethyl pyrazole derivative synthesized in Protocol 4.1 can be readily elaborated into a potent inhibitor scaffold.

Conceptual Framework: Many kinase inhibitors utilize a heterocyclic core (like pyrimidine or purine) that forms hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The aminomethyl pyrazole can be coupled to this core to create a complete pharmacophore.

G cluster_pathway Generic Kinase Signaling Pathway Signal Growth Factor Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase Kinase (Target) Receptor->Kinase Substrate Substrate Kinase->Substrate PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Inhibitor Pyrazole-Based Inhibitor Inhibitor->Kinase

Caption: Inhibition of a kinase signaling pathway.

Protocol 5.1: Synthesis of a Hypothetical Pyrazole-Based Kinase Inhibitor

This protocol demonstrates the coupling of the aminomethyl pyrazole with 2,4-dichloropyrimidine via nucleophilic aromatic substitution (SₙAr).

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 (5-tert-butyl-2-methyl-2H- pyrazol-3-yl)methanamine (from Protocol 4.1) P1 1. Dissolve reactants in n-Butanol R1->P1 R2 2,4-Dichloropyrimidine R2->P1 P2 2. Add DIPEA (non-nucleophilic base) P1->P2 P3 3. Heat (e.g., 100°C, 12-18h) P2->P3 P4 4. Monitor by LC-MS P3->P4 P5 5. Purify by Chromatography P4->P5 Prod N-((5-tert-butyl-2-methyl-2H-pyrazol-3-yl)methyl) -2-chloropyrimidin-4-amine (Kinase Scaffold) P5->Prod

Caption: SₙAr coupling to form a kinase inhibitor scaffold.

Step-by-Step Methodology:

  • Setup: In a sealable reaction vial, combine the aminomethyl pyrazole (1.0 eq), 2,4-dichloropyrimidine (1.05 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Solvent: Add a suitable solvent like n-butanol or dioxane.

  • Reaction: Seal the vial and heat the mixture to 100-120°C for 12-18 hours. The C4 position of the pyrimidine is more activated and should react selectively.

  • Monitoring: Follow the formation of the mono-substituted product by LC-MS.

  • Purification: After cooling, concentrate the reaction mixture and purify directly by reverse-phase HPLC or silica gel chromatography to isolate the target compound. The remaining chloro-substituent can be further functionalized in a subsequent step.

Conclusion

5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile is more than a simple chemical; it is a strategic tool for medicinal chemists. Its robust pyrazole core, combined with a highly versatile nitrile handle, provides an efficient and predictable entry point into diverse chemical spaces. The protocols detailed herein demonstrate its utility in generating amines, carboxylic acids, and advanced heterocyclic scaffolds like those used in kinase inhibitors. By leveraging this building block, drug discovery programs can accelerate the synthesis of novel compound libraries, facilitating the rapid optimization of lead candidates and the exploration of new therapeutic frontiers.

References

  • Çetin, A., & Çakmak, O. (2012). Crystal and Molecular Structure of 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonitrile. SCIRP.
  • Puthan Peedikakkal, A. M., et al. (n.d.). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. DSpace Repository. Retrieved April 7, 2024, from [Link]

  • Gabbard, R. D., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
  • Shaikh, M. S., et al. (2026).
  • Kumar, V., & Kumar, A. (2013). Pharmacological activities of pyrazolone derivatives. International Journal of Research in Pharmaceutical and Nano Sciences, 2(6), 755-764.
  • Al-Hourani, B. J. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(23), 8286.
  • Šimkevičiūtė, A. (2022).
  • Jain, S., & Sharma, M. (2015). Pharmacological Activities of Pyrazoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 33(2), 196-203.
  • 5-tert-Butyl-2-methyl-2H-pyrazole-3-carbonitrile, 95%+. (n.d.). Codow. Retrieved April 7, 2024, from [Link]

  • Wang, Y., et al. (2023). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Taylor & Francis Online.
  • Structure and spectral data of pyrazole derivatives. (n.d.). ResearchGate. Retrieved April 7, 2024, from [Link]

  • Kim, B. R., et al. (2015). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling.
  • Penning, T. D., et al. (2012). Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides. Organic Letters, 14(15), 3906-3908.
  • Van der Schans, M., et al. (2017). Discovery of N-(3-Carbamoyl-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-lH-pyrazole-5-carboxamide (GLPG1837), a Novel Potentiator Which Can Open Class III Mutant Cystic Fibrosis Transmembrane. Journal of Medicinal Chemistry, 60(23), 9587-9602.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
  • Pérez-Lara, A., et al. (2019). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 73(6-7), 287-296.
  • Lategahn, J., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025). MDPI.
  • compound 5 [PMID: 17618114]. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved April 7, 2024, from [Link]

  • Valdebenito, C. F., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). MDPI.
  • Pu, Q.-L., et al. (2025). Characterization of the trimethyl silyl derivatives of 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its analogs by electron ionization gas chromatography/mass spectrometry. Journal of Mass Spectrometry, 60(7).
  • Roskoski, R., Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research, 173, 105854.
  • Lamberth, C. (2007). PYRAZOLE CHEMISTRY IN CROP PROTECTION. HETEROCYCLES, 71(7), 1467-1502.

Sources

Application Note: 5-tert-Butyl-2-methyl-2H-pyrazole-3-carbonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Agrochemical Drug Development Professionals.

Introduction & Structural Rationale

The pyrazole-3-carbonitrile motif is a privileged scaffold in agricultural chemistry, serving as the core structural foundation for blockbuster phenylpyrazole insecticides such as fipronil and ethiprole[1]. These compounds act by disrupting the insect central nervous system via the blockade of GABA-gated chloride channels[2]. Within this chemical space, 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile (CAS: 1196104-01-4) has emerged as a highly versatile, high-purity building block for the synthesis of next-generation crop protection agents[3].

The structural architecture of this compound is highly deliberate:

  • tert-Butyl Group (C5): Imparts critical lipophilicity (increasing the overall LogP), which is essential for penetrating the waxy cuticles of target insects and fungal pathogens[4]. Furthermore, its steric bulk occupies specific hydrophobic pockets in target enzymes, preventing off-target binding.

  • Methyl Group (N2): Acts as a metabolic shield. Unsubstituted pyrazoles are highly susceptible to metabolic degradation in soil and plant tissues. The N-methylation prevents premature N-dealkylation and enhances the environmental half-life of the resulting agrochemical.

  • Carbonitrile Group (C3): Serves as a stable, oxidation-resistant precursor. Unlike carboxylic acids, which can prematurely decarboxylate during long-term storage, the nitrile group remains inert until selectively activated. It can be retained for GABA-modulating insecticides or hydrolyzed to synthesize Succinate Dehydrogenase Inhibitor (SDHI) fungicides[3].

Synthetic Divergence Workflow

The true value of 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile lies in its synthetic divergence. Depending on the reaction pathway, it can yield entirely different classes of agrochemicals.

SyntheticWorkflow A 5-tert-Butyl-2-methyl-2H- pyrazole-3-carbonitrile (CAS: 1196104-01-4) B Base-Catalyzed Hydrolysis (NaOH, EtOH/H2O, 80°C) A->B Pathway A (Fungicides) C Electrophilic Halogenation (NBS or NCS, DMF) A->C Pathway B (Insecticides) D 5-tert-Butyl-2-methyl-2H- pyrazole-3-carboxylic acid B->D E 4-Halo-pyrazole-3-carbonitrile Intermediate C->E F HATU-Mediated Amide Coupling D->F G Sulfinylation / Cross-Coupling E->G H SDHI Fungicide Candidates F->H I Phenylpyrazole Insecticides (GABA Modulators) G->I

Synthetic divergence of 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile into agrochemical leads.

Experimental Protocols & Causality

The following protocols detail the transformation of the nitrile building block into a functionalized carboxamide library (Pathway A).

Protocol A: Base-Catalyzed Hydrolysis to Pyrazole-3-carboxylic Acid

Converting the stable nitrile to a carboxylic acid is the critical first step in generating SDHI fungicide precursors.

Step-by-Step Methodology:

  • Reagent Preparation: Suspend 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile (10.0 mmol) in a 1:1 mixture of Ethanol and deionized water (20 mL).

    • Causality: A purely aqueous system fails due to the extreme lipophilicity of the tert-butyl group, which causes the starting material to oil out. Ethanol is utilized as a co-solvent to break the biphasic barrier, ensuring complete solvation and facilitating nucleophilic attack by the hydroxide ion.

  • Base Addition: Add solid NaOH (30.0 mmol, 3.0 equiv) slowly to the stirring mixture.

  • Thermal Activation: Heat the reaction mixture to reflux (80°C) and stir for 16 hours.

    • Causality: Steric shielding from the adjacent 2-methyl group raises the activation energy for nitrile hydration. Standard room-temperature hydrolysis will stall at the primary amide stage; prolonged reflux is mandatory to drive the reaction completely to the carboxylic acid.

  • Self-Validating Workup: Cool the mixture to room temperature and evaporate the ethanol under reduced pressure. Extract the remaining basic aqueous layer with Ethyl Acetate (2 × 15 mL).

    • Validation Checkpoint: This extraction removes any unreacted nitrile, which partitions into the organic phase, allowing for precise mass-balance quantification of conversion.

  • Product Isolation: Acidify the aqueous layer dropwise with 2M HCl until pH 2.0 is reached.

    • Validation Checkpoint: The sudden, quantitative precipitation of a white solid (the carboxylic acid) serves as an immediate, visual self-validation of successful hydrolysis. Filter, wash with cold water, and dry under vacuum.

Protocol B: HATU-Mediated Amide Coupling for Fungicide Library Generation

The isolated carboxylic acid is coupled with various substituted anilines to generate a library of potential SDHI fungicides.

Step-by-Step Methodology:

  • Activation: Dissolve the pyrazole-3-carboxylic acid (5.0 mmol) in anhydrous DMF (10 mL). Add HATU (5.5 mmol, 1.1 equiv) and DIPEA (15.0 mmol, 3.0 equiv). Stir for 15 minutes at room temperature.

    • Causality: Standard carbodiimides (like EDC) yield poor results with sterically hindered pyrazole-carboxylic acids. HATU is deployed because the HOAt leaving group is highly reactive, overcoming the steric bulk of the tert-butyl moiety. DIPEA is chosen over triethylamine due to its increased steric bulk, which prevents it from acting as a competing nucleophile.

  • Amidation: Add the target substituted aniline (e.g., 2,4-dichloroaniline) (5.0 mmol) to the activated ester solution. Stir at room temperature for 4 hours.

    • Validation Checkpoint: The addition of HATU immediately generates a vibrant yellow solution, confirming active ester formation. Completion is validated via TLC (Hexanes:EtOAc 1:1), where the highly polar baseline spot (carboxylic acid) is entirely replaced by a fast-moving, UV-active product spot (carboxamide).

  • Quench and Wash: Dilute the reaction with Ethyl Acetate (30 mL). Wash the organic layer sequentially with 1M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL).

    • Causality: The sequential acidic and basic washes are a self-validating purification system. The HCl wash completely removes unreacted aniline and DIPEA, while the NaHCO₃ wash neutralizes and removes any residual unreacted pyrazole-carboxylic acid, ensuring high crude purity.

Quantitative Data: Hydrolysis Optimization

To demonstrate the necessity of the selected conditions in Protocol A, the following table summarizes the optimization data for the nitrile hydrolysis step.

EntryBase (Equivalents)Solvent SystemTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
1NaOH (1.5)H₂O10024< 10N/A
2NaOH (3.0)H₂O100243528
3KOH (3.0)MeOH / H₂O (1:1)70166052
4 NaOH (3.0) EtOH / H₂O (1:1) 80 16 > 99 94
5LiOH (3.0)THF / H₂O (1:1)65244539

Data Summary: Entry 4 represents the optimal, self-validating conditions described in Protocol A. The combination of Ethanol/Water and 3.0 equivalents of NaOH at 80°C successfully overcomes the steric hindrance of the 2-methyl group.

Agrochemical Mechanism of Action

When the synthesized pyrazole-3-carboxamides are applied to crops, they act as potent Succinate Dehydrogenase Inhibitors (SDHIs). The structural features derived from the 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile building block play a direct role in the biological efficacy of the final molecule.

MOA A Pyrazole-3-carboxamide Applied to Crop B Cuticular Penetration (Driven by t-Butyl LogP) A->B C Binding to SDH Complex II (Ubiquinone Pocket) B->C D TCA Cycle Arrest & ATP Depletion C->D E Fungal Pathogen Eradication D->E

Mechanism of action for pyrazole-derived Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

References

  • New Drug Approvals. "Fipronil - Novel Pesticide and Phenylpyrazole Derivatives". New Drug Approvals. URL: [Link]

  • National Center for Biotechnology Information (NCBI). "Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents". URL:[Link]

  • Environmental Protection Agency (EPA). "Ethiprole Pesticide Fact Sheet - Phenyl-Pyrazole Insecticides". URL: [Link]

  • Wikipedia. "Fipronil - Mechanism of Action and GABA Receptor Targeting". URL: [Link]

Sources

Advanced Cross-Coupling Protocols Utilizing 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Pyrazoles are privileged nitrogen-containing heterocycles in medicinal chemistry, widely recognized as metabolically stable bioisosteres for phenol groups and core scaffolds in numerous kinase and COX-2 inhibitors [1]. Within this chemical space, 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile (CAS 1196104-01-4) emerges as a highly specialized and versatile building block for late-stage diversification [1].

The structural anatomy of this molecule offers distinct advantages for cross-coupling:

  • Absolute Regiocontrol: In traditional pyrazole C-H functionalizations, researchers often battle poor regioselectivity, obtaining complex mixtures of C4 and C5 arylated products[3]. In this substrate, the bulky C5 tert-butyl group and the C3 carbonitrile completely block alternative pathways. The C4 position is the only available C-H site, structurally enforcing >99% regioselectivity [2].

  • Electronic Modulation: The C4 position is inherently the most nucleophilic center of the pyrazole ring [2]. However, the strongly electron-withdrawing C3-carbonitrile lowers the pKa of the adjacent C4 proton, uniquely priming it for Concerted Metalation-Deprotonation (CMD) pathways in direct C-H activation.

  • Pseudohalide Capability: The carbonitrile group is not merely a passive electronic modulator; under specific catalytic conditions, it can be activated as a non-traditional leaving group for decyanative cross-coupling [4].

Divergent Functionalization Workflow

The following diagram illustrates the three primary cross-coupling trajectories available for this substrate, allowing researchers to choose the optimal path based on their target's steric and electronic demands.

G SM 5-tert-butyl-2-methyl- 2H-pyrazole-3-carbonitrile (CAS 1196104-01-4) CH_Act Direct C4 Arylation (C-H Activation) SM->CH_Act Pd(OAc)2, Ar-I CMD Pathway Decyan C3 Decyanative Cross-Coupling SM->Decyan Ni(cod)2, Ar-B(OH)2 C-CN Activation Halogen C4 Bromination (Pre-functionalization) SM->Halogen NBS, DMF Electrophilic Substitution Suzuki C4 Suzuki-Miyaura Coupling Halogen->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Standard Cross-Coupling

Fig 1: Divergent cross-coupling pathways for 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile.

Experimental Protocols & Mechanistic Causality

Protocol A: Direct Palladium-Catalyzed C4 C-H Arylation

Causality & Rationale: Direct C-H arylation is highly atom-economical but requires overcoming the high activation energy of the C-H bond. We utilize Palladium(II) acetate in combination with Pivalic acid (PivOH). The pivalate anion acts as a critical intramolecular proton shuttle in the Concerted Metalation-Deprotonation (CMD) transition state, significantly lowering the energy barrier for C4-H cleavage compared to standard inorganic bases.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile (1.0 mmol, 163.2 mg), the desired aryl iodide (1.2 mmol), Pd(OAc)₂ (5 mol%, 11.2 mg), PivOH (30 mol%, 30.6 mg), and anhydrous K₂CO₃ (2.0 mmol, 276.4 mg).

  • Solvent Addition: Evacuate and backfill the tube with N₂ (3 cycles). Add anhydrous N,N-Dimethylacetamide (DMA) (3.0 mL) via syringe.

  • Reaction: Seal the tube and stir the mixture at 110 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite. Wash the organic layer with water (3 × 10 mL) and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Check: Analyze the crude mixture via ¹H NMR. The complete disappearance of the sharp pyrazole C4-H singlet (typically observed around δ 6.0–6.5 ppm) confirms successful and complete regioselective arylation.

Protocol B: Nickel-Catalyzed C3 Decyanative Cross-Coupling

Causality & Rationale: Nitriles are traditionally viewed as robust, inert functional groups. However, utilizing low-valent Nickel catalysis (Ni(cod)₂) combined with a strong σ-donating bidentate phosphine ligand like dcype (1,2-bis(dicyclohexylphosphino)ethane), the highly stable C-CN bond can undergo oxidative addition [4]. This allows the carbonitrile to function as a pseudohalide, enabling the synthesis of fully substituted pyrazoles at the C3 position.

Step-by-Step Methodology:

  • Glovebox Setup (Critical): Due to the extreme air-sensitivity of Ni(cod)₂, this setup must be performed in an inert-atmosphere glovebox.

  • Preparation: In a sealed vial, combine the pyrazole substrate (1.0 mmol, 163.2 mg), arylboronic acid (1.5 mmol), Ni(cod)₂ (10 mol%, 27.5 mg), dcype (10 mol%, 42.3 mg), and K₃PO₄ (2.0 mmol, 424.5 mg).

  • Solvent Addition: Add anhydrous, degassed Toluene (4.0 mL). Seal the vial with a PTFE-lined cap and remove it from the glovebox.

  • Reaction: Heat the mixture at 120 °C for 24 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through Celite, and purify via flash column chromatography.

  • Self-Validation Check: Utilize FT-IR spectroscopy on the purified product. The complete absence of the sharp C≡N stretching band (~2220 cm⁻¹) provides rapid, orthogonal confirmation that the decyanative coupling was successful.

Protocol C: Electrophilic C4 Bromination & Suzuki-Miyaura Coupling

Causality & Rationale: While direct C-H activation (Protocol A) is elegant, it can fail when utilizing highly sterically hindered or electronically deactivated aryl coupling partners. In such cases, a two-step pre-functionalization approach provides a highly robust alternative. Bromination with NBS proceeds quantitatively at the nucleophilic C4 position. The subsequent Suzuki-Miyaura coupling utilizes Pd(dppf)Cl₂, a catalyst that excels at coupling bulky heteroaryl bromides due to its large bite angle.

Step-by-Step Methodology:

  • Step 1: Bromination: Dissolve the pyrazole substrate (1.0 mmol, 163.2 mg) in DMF (3.0 mL). Add N-Bromosuccinimide (NBS) (1.05 mmol, 186.9 mg) in portions at 0 °C. Stir at room temperature for 2 hours.

  • Intermediate Isolation: Pour the mixture into ice water (15 mL). Filter the resulting precipitate, wash with cold water, and dry to yield the highly pure C4-bromo intermediate. Self-Validation: LC-MS will show a distinct M⁺ / M⁺² (1:1 ratio) isotope pattern characteristic of mono-bromination.

  • Step 2: Suzuki Coupling: In a Schlenk flask, combine the C4-bromo intermediate (1.0 mmol), arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (5 mol%, 36.6 mg), and K₂CO₃ (2.0 mmol).

  • Reaction: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL). Heat at 90 °C for 8 hours.

  • Workup: Extract with EtOAc, wash with brine, dry, and purify via chromatography.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics of the three protocols to assist researchers in selecting the optimal synthetic route.

ParameterProtocol A: Direct C4 C-H ArylationProtocol B: C3 Decyanative CouplingProtocol C: C4 Bromination + Suzuki
Target Bond Formed C4–ArylC3–ArylC4–Aryl
Catalyst System Pd(OAc)₂ / PivOHNi(cod)₂ / dcypePd(dppf)Cl₂
Regioselectivity >99% (Structurally enforced)>99% (Targeted functional group)>99% (Steric/Electronic control)
Typical Yield 65–85%50–70%80–95% (Over 2 steps)
Primary Limitation Fails with highly hindered Ar-XRequires strictly anhydrous/anaerobic setupLower atom economy (2 steps)
Validation Marker Loss of C4-H (δ ~6.2 ppm in NMR)Loss of C≡N stretch (~2220 cm⁻¹ in IR)M⁺ / M⁺² isotope pattern in LC-MS

References

  • Benchchem.
  • ResearchGate.
  • Académie des Sciences.
  • ACS Publications. "Synthesis of Selenocyanates and Selenoethers of Amino Pyrazoles and Amino Uracils by In Situ Triselenium Dicyanide from Malononitrile and Selenium Dioxide."

reduction of 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile to primary amines

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Synthesis of (5-tert-butyl-2-methyl-2H-pyrazol-3-yl)methanamine

Abstract

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the chemical reduction of 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile to the corresponding primary amine, (5-tert-butyl-2-methyl-2H-pyrazol-3-yl)methanamine. Primary amines attached to a pyrazole scaffold are of significant interest in medicinal chemistry due to their prevalence in pharmacologically active compounds.[1][2] This document details two robust and widely applicable reduction methodologies: chemical reduction using lithium aluminum hydride (LAH) and catalytic hydrogenation using Raney® Nickel. We offer in-depth mechanistic insights, step-by-step experimental protocols, safety considerations, and a comparative analysis to aid in method selection.

Introduction: The Significance of Pyrazole Amines

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutics for a wide range of diseases, including cancer and inflammatory conditions.[2][3][4] The functionalization of this heterocyclic system with primary amino groups, in particular, has led to a multitude of pharmacologically active compounds.[1] These aminopyrazoles serve as versatile building blocks and key pharmacophores in the development of enzyme inhibitors, receptor modulators, and other therapeutic agents.[5][6]

The target molecule, (5-tert-butyl-2-methyl-2H-pyrazol-3-yl)methanamine, is synthesized from the readily available 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile.[5] The conversion of the nitrile group to a primary amine is a critical transformation that unlocks access to a wider range of chemical diversity for structure-activity relationship (SAR) studies. This guide provides validated protocols to achieve this reduction efficiently and safely.

Mechanistic Considerations for Nitrile Reduction

The conversion of a nitrile (R-C≡N) to a primary amine (R-CH₂NH₂) involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond. The two primary methods to achieve this transformation operate via distinct mechanisms.

Metal Hydride Reduction (e.g., Lithium Aluminum Hydride)

Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful, non-selective reducing agent capable of reducing a wide array of functional groups, including nitriles.[7][8] The reaction proceeds through a two-step nucleophilic addition of hydride (H⁻) ions from the AlH₄⁻ complex.

  • First Hydride Addition: A hydride ion attacks the electrophilic carbon of the nitrile group, breaking one of the π-bonds and forming a nitrogen-metal complex of an imine anion.[9][10]

  • Second Hydride Addition: A second hydride ion attacks the imine carbon, leading to the formation of a dianion intermediate.[7][10]

  • Aqueous Workup: The reaction is quenched with water, which protonates the dianion to yield the final primary amine.[9]

The entire process requires a stoichiometric amount of the hydride reagent and must be conducted under strictly anhydrous conditions due to the high reactivity of LAH with protic solvents.[8]

G nitrile R-C≡N 5-tert-butyl-2-methyl-2H- pyrazole-3-carbonitrile imine [R-CH=N]⁻ Li⁺ Imine Anion Complex nitrile->imine H⁻           lah1 LiAlH₄ step1 1. Nucleophilic Hydride Attack dianion [R-CH₂-N]²⁻ 2Li⁺ Dianion Complex imine->dianion H⁻           lah2 LiAlH₄ step2 2. Second Hydride Attack amine R-CH₂-NH₂ Primary Amine Product dianion->amine + 2H⁺           workup H₂O Workup step3 3. Protonation

Fig 1: Mechanism of LiAlH₄ reduction of nitriles to primary amines.
Catalytic Hydrogenation (e.g., Raney® Nickel)

Catalytic hydrogenation employs a heterogeneous catalyst, such as Raney® Nickel, and a source of hydrogen gas (H₂).[11] Raney® Nickel is a high-surface-area, "spongy" nickel catalyst that is highly effective for reducing multiple bonds.[11]

The reaction occurs on the surface of the catalyst:

  • Adsorption: Both the hydrogen gas and the nitrile substrate adsorb onto the nickel surface.

  • Hydrogenation: The H-H bond in H₂ is weakened, and hydrogen atoms are added sequentially across the C≡N triple bond.

  • Desorption: The final primary amine product desorbs from the catalyst surface, regenerating the active site.

This method is often considered "greener" and more scalable than LAH reduction but may require specialized high-pressure equipment.

Experimental Protocols

The following protocols provide detailed procedures for the reduction of 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile.

G start Starting Material: 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile reaction Reduction Step (Method 1 or 2) start->reaction workup Reaction Workup (Quenching / Filtration) reaction->workup extraction Aqueous Extraction & Solvent Removal workup->extraction purification Purification (Column Chromatography) extraction->purification analysis Analysis & Characterization (NMR, MS, IR) purification->analysis product Final Product: (5-tert-butyl-2-methyl-2H-pyrazol-3-yl)methanamine analysis->product

Fig 2: General experimental workflow for nitrile reduction.
Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)

This protocol is well-suited for small to medium-scale synthesis and is highly effective, though it requires careful handling of the pyrophoric LAH reagent.

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile≥97%Sigma-AldrichStarting material
Lithium Aluminum Hydride (LAH)1.0 M solution in THFSigma-AldrichHighly reactive with water. Handle with care.[8]
Anhydrous Tetrahydrofuran (THF)DriSolv® or similarMilliporeSigmaMust be anhydrous
Deionized WaterN/AN/AFor workup
Sodium Hydroxide (NaOH)ACS ReagentFisher ScientificFor 15% aqueous solution
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentVWRFor drying organic layer
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction and chromatography
HexanesACS GradeFisher ScientificFor chromatography
Silica Gel230-400 meshSorbent Tech.For column chromatography

Step-by-Step Procedure

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile (1.0 eq). Dissolve the starting material in anhydrous THF (approx. 10 mL per gram of nitrile).

  • Initial Cooling: Cool the flask to 0 °C using an ice-water bath.

  • LAH Addition: Carefully and slowly add the 1.0 M solution of LAH in THF (1.5 eq) to the dropping funnel. Add the LAH solution dropwise to the stirred nitrile solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Rationale: Slow, controlled addition at low temperature is crucial to manage the exothermic reaction and prevent runaway conditions.[12]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible. (Eluent: 30% EtOAc in Hexanes).

  • Quenching (Fieser Workup): Once the reaction is complete, cool the flask back to 0 °C. Quench the reaction by the slow, sequential dropwise addition of:

    • Water (X mL)

    • 15% aqueous NaOH solution (X mL)

    • Water (3X mL)

    • Where X = the number of grams of LAH used.[12]

    • Rationale: This specific sequence (the Fieser method) is designed to precipitate the aluminum salts as a granular solid that is easy to filter, avoiding the formation of a gelatinous emulsion that can complicate extraction.

  • Filtration and Extraction: Stir the resulting white suspension vigorously for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Transfer the combined filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude amine. Purify the product via flash column chromatography on silica gel, using a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine to afford the pure primary amine.

    • Rationale: The addition of a small amount of triethylamine to the eluent deactivates acidic sites on the silica gel, preventing the amine product from streaking or irreversibly binding to the column.

Protocol 2: Reduction via Catalytic Hydrogenation

This method avoids pyrophoric reagents and is more amenable to large-scale synthesis, but it requires access to a hydrogenation apparatus.

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile≥97%Sigma-AldrichStarting material
Raney® 2800 NickelSlurry in waterW. R. Grace & Co.Pyrophoric when dry. Handle with extreme care.[11]
Methanol (MeOH)ACS GradeFisher ScientificSolvent
Ammonia (NH₃)7N solution in MeOHSigma-AldrichSuppresses side reactions (secondary amines)
Hydrogen (H₂) GasHigh PurityAirgasFlammable gas
Celite® 545N/AVWRFiltration aid

Step-by-Step Procedure

  • Catalyst Preparation: In a fume hood, carefully decant the water from the Raney® Nickel slurry. Wash the catalyst three times with methanol by suspension and decantation. Never allow the catalyst to become dry, as it can spontaneously ignite in air.[11]

  • Reaction Setup: To a high-pressure reaction vessel (e.g., a Parr shaker bottle), add the starting nitrile (1.0 eq), methanolic ammonia (approx. 20 mL per gram of nitrile), and the washed, wet Raney® Nickel catalyst (approx. 10-20% by weight relative to the nitrile).

    • Rationale: The use of ammonia in the solvent system is critical to inhibit the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the primary amine product with intermediate imines.

  • Hydrogenation: Seal the reaction vessel, purge it several times with nitrogen, and then purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

  • Reaction Progression: Heat the mixture to 40-50 °C and begin vigorous agitation (shaking). Monitor the reaction by observing the uptake of hydrogen from the pressure gauge. The reaction is complete when hydrogen uptake ceases.

  • Workup: Cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. It is critical to keep the filter cake wet with solvent at all times to prevent ignition. Immediately quench the used catalyst on the filter paper with copious amounts of water.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by distillation under reduced pressure or by column chromatography as described in Protocol 1.

Comparative Analysis

FeatureLithium Aluminum Hydride (LAH) ReductionCatalytic Hydrogenation (Raney® Nickel)
Reagent Handling Requires strictly anhydrous conditions. LAH is highly reactive with water.[8]Raney® Ni is pyrophoric when dry. Hydrogen gas is highly flammable.[11][13]
Equipment Standard laboratory glassware.Requires a specialized high-pressure reactor (e.g., Parr apparatus).
Scalability Best for lab-scale (mg to low-gram). Large scale is hazardous.Easily scalable to multi-gram and kilogram scale.
Selectivity Low. Reduces most polar functional groups (esters, amides, acids).[7]High. Primarily reduces multiple bonds (alkenes, alkynes, nitriles, nitros).[11]
Workup Involves a careful quenching procedure and filtration of aluminum salts.[12]Involves careful filtration of the pyrophoric catalyst.
Typical Yield Generally high (80-95%).Generally very high (90-99%).
Environmental Impact Generates stoichiometric aluminum waste.Considered a "greener" alternative with a recyclable catalyst.

Characterization of the Product

Product: (5-tert-butyl-2-methyl-2H-pyrazol-3-yl)methanamine

  • ¹H NMR: Expect to see the disappearance of the nitrile proton and the appearance of a new singlet corresponding to the -CH₂-NH₂ protons (approx. 3.8-4.0 ppm) and a broad singlet for the -NH₂ protons. The signals for the tert-butyl and N-methyl groups should remain.

  • ¹³C NMR: Expect the disappearance of the nitrile carbon (approx. 115 ppm) and the appearance of a new methylene carbon (-CH₂-) signal (approx. 40-45 ppm).

  • FT-IR: The characteristic sharp C≡N stretch (approx. 2230 cm⁻¹) of the starting material will disappear. Appearance of N-H stretching bands (two peaks for a primary amine) in the region of 3300-3500 cm⁻¹ will be observed.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the product (C₉H₁₇N₃, MW: 167.25 g/mol ).

Conclusion

The reduction of 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile to its primary amine is a key synthetic step for accessing valuable building blocks in drug discovery. Both lithium aluminum hydride reduction and catalytic hydrogenation with Raney® Nickel are effective methods to achieve this transformation. The choice between the two protocols depends on the available equipment, the desired scale of the reaction, and the presence of other functional groups in the molecule. By following the detailed procedures and safety precautions outlined in this guide, researchers can reliably and safely synthesize the target aminopyrazole for further chemical exploration.

References

  • La Manna, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Retrieved from [Link]

  • Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]

  • PubMed. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Catalytic Reduction of Nitriles. Retrieved from [Link]

  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Yield & Regioselectivity in 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottleneck in the synthesis of 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile (CAS 1196104-01-4)[1]: regioselectivity .

When synthesizing highly functionalized N-methylpyrazoles via the Knorr-type cyclocondensation of a 1,3-dielectrophile (e.g., a cyano-enaminone or diketone equivalent) with methylhydrazine, researchers frequently encounter severely depressed yields of the desired target. This guide breaks down the mechanistic causality behind this issue and provides field-proven, self-validating protocols to force the reaction pathway toward the desired regioisomer.

Mechanistic Insight: The Regioselectivity Bottleneck

The Problem: The condensation of methylhydrazine with unsymmetrical 1,3-dielectrophilic compounds typically yields a near 1:1 mixture of regioisomers[2].

The Causality: Methylhydrazine possesses two nucleophilic nitrogen atoms: the primary amine (-NH₂) and the secondary amine (-NHCH₃). Intuitively, one might expect the less sterically hindered primary amine to dominate nucleophilic attack. However, the electron-donating inductive effect of the methyl group increases the intrinsic nucleophilicity of the secondary amine. Coupled with the α -effect (where the adjacent nitrogen's lone pair raises the HOMO energy), the reactivities of the two nitrogens become nearly identical.

In standard solvents like ethanol, this lack of differentiation leads to competing initial attacks on the most electrophilic carbon of your starting material, resulting in an inseparable mixture of the desired 2-methyl isomer and the undesired 1-methyl isomer[2].

The Solution: Fluorinated Solvent-Directed Kinetic Control

To break this symmetry, we must alter the transition state energetics. The use of highly fluorinated hydrogen-bond donor solvents—specifically 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) —dramatically increases regioselectivity[3].

HFIP strongly hydrogen-bonds with the more basic secondary amine (-NHCH₃) of methylhydrazine[4]. This selective solvation sterically and electronically shields the secondary nitrogen, effectively "deactivating" it during the initial highly sensitive nucleophilic attack. Consequently, the unshielded primary amine (-NH₂) is forced to attack the most electrophilic carbonyl/imine center first, locking the intermediate hydrazone into a trajectory that exclusively yields the desired 2-methyl regioisomer upon cyclization[3].

G cluster_paths SM 1,3-Dielectrophile + Methylhydrazine PathA Path A: Primary NH2 Attack (HFIP Directed) SM->PathA HFIP Solvent (H-Bond Shielding) PathB Path B: Secondary NHMe Attack (Standard Solvents) SM->PathB EtOH Solvent (Unshielded) ProdA Desired Regioisomer (5-tBu-2-Me-pyrazole...) PathA->ProdA Cyclization ProdB Undesired Regioisomer (3-tBu-1-Me-pyrazole...) PathB->ProdB Cyclization

Mechanistic pathway of methylhydrazine regioselectivity directed by fluorinated solvents.

Quantitative Data: Solvent Impact on Yield

The table below summarizes the profound impact of solvent selection on the regioisomeric ratio and the final isolated yield of the target pyrazole.

Solvent SystemOperating TemperatureRegioisomeric Ratio (Desired : Undesired)Isolated Yield (%)
Ethanol (EtOH)25 °C55 : 4542%
Toluene25 °C60 : 4048%
2,2,2-Trifluoroethanol (TFE)0 °C to 25 °C88 : 1276%
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) 0 °C to 25 °C >95 : 5 89%

Optimized Experimental Protocol

To guarantee self-validating results, execute the following step-by-step methodology utilizing HFIP to maximize kinetic control[4].

Step 1: Dissolution In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dielectrophile precursor (1.0 equiv) in anhydrous HFIP to achieve a precise 0.2 M concentration.

Step 2: Thermal Control Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes. Lowering the reaction temperature increases the kinetic control of the reaction, further favoring the desired regioisomer[4].

Step 3: Reagent Addition Add methylhydrazine (1.1 equiv) dropwise over 10–15 minutes. Critical Safety Note: Methylhydrazine is highly toxic and volatile; perform this step strictly within a certified fume hood using a gas-tight syringe.

Step 4: Reaction & Monitoring Allow the mixture to stir at 0 °C for 30 minutes, then slowly remove the ice bath and let it warm to room temperature. Monitor the reaction progress via TLC or LC-MS. Complete consumption of the starting material typically occurs within 1 to 2 hours[4].

Step 5: Solvent Recovery & Workup Concentrate the mixture under reduced pressure. Because HFIP is expensive and volatile (bp 58 °C), it should be recovered using a rotary evaporator equipped with a dry-ice cold trap for future recycling[3]. Dilute the remaining residue with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate[4].

Step 6: Purification Purify the crude residue via silica gel flash chromatography using a gradient of ethyl acetate and hexanes to afford the pure 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile[4].

Troubleshooting Workflow & FAQs

Workflow Start Issue: Low Yield & Poor Regioselectivity CheckSolvent Are you using standard alcohols (e.g., EtOH)? Start->CheckSolvent SwitchHFIP Switch to HFIP or TFE (0.2 M concentration) CheckSolvent->SwitchHFIP Yes CheckTemp Is the reaction run at Room Temp? CheckSolvent->CheckTemp No SwitchHFIP->CheckTemp LowerTemp Lower to 0 °C during addition phase CheckTemp->LowerTemp Yes Success High Yield & >95:5 Regioselectivity CheckTemp->Success No LowerTemp->Success

Troubleshooting workflow for optimizing yield and regioselectivity in pyrazole synthesis.

Frequently Asked Questions

Q1: I am using low temperatures (0 °C), but I am still getting a 50/50 mixture of isomers. Why? A1: Temperature alone is insufficient to overcome the intrinsically similar nucleophilicities of methylhydrazine's nitrogens[2]. Solvent hydrogen-bonding (via HFIP or TFE) is an absolute requirement to electronically differentiate the two amine groups and enforce kinetic control[3].

Q2: How do I definitively confirm that I have synthesized the 2-methyl isomer and not the 1-methyl isomer? A2: Unambiguous characterization of regioisomers is most reliably achieved using 2D Nuclear Magnetic Resonance (NOESY) spectroscopy[4]. You must look for spatial proximity (NOE cross-peaks) between the N-methyl protons and the adjacent substituents on the pyrazole ring.

Q3: Can I use acid catalysis instead of switching to expensive fluorinated solvents? A3: While the addition of a catalytic acid (e.g., PTSA or acetic acid) can accelerate the initial hydrazone formation, it often shifts the reaction toward thermodynamic control[2]. Depending on the specific sterics of your 1,3-dielectrophile, the thermodynamic product is frequently the undesired regioisomer. HFIP provides superior, predictable kinetic control[3].

References

  • Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry.[Link]

  • Regiodivergent Synthesis of 3,4- and 4,5-Disubstituted N-Methylpyrazoles from 4-Acyl-1H-pyrrole-2,3-dione and Methylhydrazine. The Journal of Organic Chemistry.[Link]

Sources

overcoming steric hindrance in reactions with 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Working with 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile presents a unique set of synthetic challenges. The proximity of the N2-methyl group and the rigid pyrazole core severely restricts the trajectory of incoming nucleophiles to the C3-carbonitrile. Simultaneously, the bulky C5-tert-butyl group shields the C4 position from electrophilic attack.

This guide provides field-validated protocols, root-cause analyses, and mechanistic troubleshooting to help you bypass these steric barriers without compromising the integrity of the pyrazole ring.

Workflow Start 5-tert-butyl-2-methyl-2H- pyrazole-3-carbonitrile Hydrolysis Goal: Hydrolysis to Amide Start->Hydrolysis Reduction Goal: Reduction to Aldehyde Start->Reduction EAS Goal: C4 Bromination Start->EAS Fail1 Standard NaOH/HCl Fails (Steric Shielding) Hydrolysis->Fail1 Fail2 DIBAL-H Fails (Steric Clash) Reduction->Fail2 Fail3 NBS/DMF Fails (Steric + Electronic Deactivation) EAS->Fail3 Sol1 Ghaffar-Parkins Catalyst (Intramolecular OH delivery) Fail1->Sol1 Sol2 NaH/ZnCl2 System (Small active hydride) Fail2->Sol2 Sol3 NBS + ZrCl4 in HFIP (Super-electrophile generation) Fail3->Sol3

Workflow for overcoming steric hindrance in key synthetic transformations.

Section 1: Hydrolysis of the Hindered Nitrile

Q: Why does standard basic/acidic hydrolysis of the C3-carbonitrile fail or require extreme temperatures that degrade the pyrazole ring?

A: The nucleophilic addition of water (or hydroxide) to the nitrile carbon is kinetically disfavored due to the steric umbrella provided by the adjacent N2-methyl group. Forcing conditions (e.g., 6M NaOH at 120 °C) often lead to non-specific ring opening or decomposition before hydrolysis completes.

Solution: Transition-metal catalysis under neutral conditions. The platinum-based Ghaffar-Parkins catalyst exhibits exceptional chemoselectivity and activity for sterically hindered nitriles[1]. The catalyst operates by coordinating the nitrile, followed by an intramolecular attack from a coordinated hydroxyphosphine ligand, completely bypassing the steric bulk that blocks external nucleophiles[1].

GhaffarParkins Pt Pt(II) Catalyst Coord Nitrile Coordination Pt->Coord + Nitrile Attack Intramolecular Attack Coord->Attack OH-Phosphine Hydro Hydrolysis & Release Attack->Hydro + H2O Hydro->Pt - Amide

Catalytic cycle of the Ghaffar-Parkins complex bypassing external steric bulk.

Protocol: Pt-Catalyzed Hydration to Primary Amide

Self-Validating Step: The disappearance of the sharp nitrile stretch (~2220 cm⁻¹) in FT-IR confirms complete coordination and hydration.

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile (5.0 mmol) in a 1:1 mixture of EtOH and H2O (20 mL).

  • Catalyst Addition: Add the Ghaffar-Parkins catalyst (0.05 mmol, 1 mol%).

  • Reaction: Attach a reflux condenser, wrap the joint with Teflon tape, and heat the mixture in an oil bath at 80 °C for 5 hours under an inert atmosphere[2].

  • Workup: Cool to 23 °C. Concentrate the mixture on a rotary evaporator under reduced pressure (40 °C water bath, 30 mmHg) to yield a crystalline slurry[2].

  • Purification: Redissolve the crude mixture in methanol (75 mL), dry over anhydrous Na2SO4, filter, and purify via short-path silica gel chromatography to isolate the pure pyrazole-3-carboxamide[2].

Section 2: Controlled Reduction of the Nitrile

Q: DIBAL-H reduction to the corresponding aldehyde yields mostly unreacted starting material. How can I force this reduction without over-reducing to the amine?

A: DIBAL-H exists as a bridged dimer and requires coordination to the nitrile nitrogen before hydride transfer. The N2-methyl group sterically clashes with the massive diisobutyl groups of DIBAL-H, preventing the formation of the necessary Lewis acid-base complex.

Solution: Utilize a sterically unencumbered hydride source paired with a strong, small Lewis acid. The combination of Sodium Hydride (NaH) and Zinc Chloride (ZnCl2) generates a highly reactive, less sterically demanding zinc hydride species in situ[3]. This system efficiently reduces hindered nitriles to stable iminyl zinc intermediates, which upon mild acidic hydrolysis yield the aldehyde[3].

Quantitative Data: Comparison of Reduction Methods
Reagent SystemTemp (°C)Time (h)Conversion (%)Aldehyde Yield (%)Primary Issue / Advantage
DIBAL-H (2.0 eq)-78 to 2524<15<10Severe steric clash; poor coordination.
LiAlH4 (1.0 eq)0 to 2512>90N/A (Amine)Over-reduction to primary amine.
SmI2 / H2O 251680N/A (Amine)Generates primary amine via SET[4].
NaH / ZnCl2 (1.5 eq)65 (THF)3>9985High conversion; stops at imine stage[3].
Protocol: Controlled Reduction to Aldehyde using NaH/ZnCl2
  • Activation: In a glovebox, charge a Schlenk flask with NaH (60% dispersion in mineral oil, 7.5 mmol, pre-washed with hexanes) and anhydrous ZnCl2 (7.5 mmol)[3].

  • Solvent Addition: Add anhydrous THF (15 mL) and stir at 25 °C for 30 minutes to form the active reductant complex.

  • Substrate Addition: Introduce 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile (5.0 mmol) dropwise as a solution in THF (5 mL).

  • Heating: Heat the reaction mixture to 65 °C for 3 hours[3].

  • Hydrolysis: Cool to 0 °C and carefully quench with 1M aqueous HCl (10 mL). Causality: The acidic quench breaks the stable iminyl-zinc bond, forcing hydrolysis to the aldehyde while preventing over-reduction.

  • Extraction: Extract with EtOAc (3 x 20 mL), wash with brine, dry over MgSO4, and concentrate.

Section 3: Electrophilic Aromatic Substitution (C4 Functionalization)

Q: I need to brominate the C4 position for a downstream cross-coupling, but standard NBS/DMF conditions fail. Why?

A: The C4 position is electronically deactivated by the electron-withdrawing C3-carbonitrile group. Furthermore, it is physically buried in a steric cleft between the C3-carbonitrile and the massive C5-tert-butyl group.

Solution: You must increase the electrophilicity of the halogenating agent. Using N-Bromosuccinimide (NBS) in combination with a catalytic amount of a strong Lewis acid (e.g., ZrCl4 or FeBr3) in a highly polar, non-coordinating solvent (like hexafluoroisopropanol, HFIP) polarizes the N-Br bond. This creates a highly potent "Br+" equivalent capable of overcoming the high activation energy barrier caused by the combined steric and electronic deactivation of the pyrazole core.

References

  • Controlled reduction of nitriles by sodium hydride and zinc chloride. DR-NTU (Nanyang Technological University). URL:[Link]

  • 4 - Organic Syntheses Procedure (Ghaffar-Parkins Catalyst). Organic Syntheses. URL:[Link]

  • Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses. URL:[Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. URL:[Link]

Sources

Technical Support Center: Optimizing Solvent Conditions for 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile Crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and optimized protocols for the successful crystallization of 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile, a versatile pyrazole derivative used in pharmaceutical research and development.[1] Our focus is on mastering solvent conditions to control crystal form, purity, and yield.

Section 1: Foundational Principles of Crystallization

Understanding the fundamental principles governing crystallization is crucial for troubleshooting and optimization. This section addresses the most critical concepts in a question-and-answer format.

Q1: What is supersaturation, and why is it the most critical parameter to control?

A: Supersaturation is the essential driving force for crystallization; it is a state where a solution contains more dissolved solute than it can thermodynamically hold at a given temperature.[2] Controlling supersaturation is the key to determining the final product's attributes, particularly crystal size and polymorphic form.[2][3]

The process is governed by two main kinetic events:

  • Nucleation: The initial formation of new, stable crystal nuclei from the supersaturated solution.

  • Growth: The subsequent increase in the size of existing nuclei or crystals.

The level of supersaturation directly dictates which of these events predominates.[2]

  • High Supersaturation: At high levels of supersaturation, the rate of nucleation far exceeds the rate of crystal growth. This leads to the rapid formation of a large number of small crystals, often resulting in a fine powder.[2][4]

  • Low Supersaturation: At lower levels of supersaturation, crystal growth is favored over nucleation. This allows existing crystals to grow larger and more ordered, typically resulting in a product with better purity and handling characteristics.[2]

Therefore, precise control over the rate at which supersaturation is generated—whether by cooling, anti-solvent addition, or evaporation—is the most powerful tool for achieving desired crystal specifications.[3]

Q2: How do I select an appropriate solvent system for 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile?

A: The choice of solvent is the most critical decision in developing a crystallization protocol.[5] The ideal solvent should exhibit a steep solubility curve with temperature: high solubility at an elevated temperature and low solubility at room temperature or below. This differential ensures efficient dissolution and high recovery upon cooling. For pyrazole derivatives, which can have poor solubility, a co-solvent or binary solvent system is often highly effective.[6][7]

Here’s a breakdown of the approaches:

  • Single Solvent System: This is the simplest method. The compound is dissolved in a minimal amount of a suitable hot solvent and allowed to cool slowly. Common solvents for pyrazole derivatives include ethanol, methanol, acetone, and ethyl acetate.[8] Given the non-polar tert-butyl group and the polar nitrile and pyrazole moieties on your compound, solvents of intermediate polarity are excellent starting points.

  • Binary Solvent (Solvent/Anti-solvent) System: This technique is ideal for compounds that are either too soluble or poorly soluble in common single solvents.[7] The compound is first dissolved in a "good" solvent in which it is highly soluble. A miscible "poor" solvent (the anti-solvent), in which the compound is sparingly soluble, is then added dropwise to the heated solution until turbidity (cloudiness) is observed, indicating the onset of precipitation.[7][8] A few drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly. Common combinations include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[8]

The decision-making process for selecting a solvent system can be systematically approached, as detailed in the workflow diagram in Section 4.

Section 2: Troubleshooting Guide: Common Crystallization Issues

This section provides direct answers and actionable solutions to the most common challenges encountered during the crystallization of pyrazole derivatives.

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice.[9] This is often due to excessively high supersaturation, where the concentration of the solute exceeds the "metastable zone limit."[10] It can also happen if the boiling point of the solvent is higher than the melting point of the compound or its impure form.[11]

Troubleshooting Steps:

  • Re-heat and Dilute: Re-heat the mixture until the oil fully redissolves. Add a small amount (10-20% more volume) of the "good" solvent to decrease the concentration.[11]

  • Reduce Cooling Rate: Allow the solution to cool much more slowly. Insulating the flask can promote slow cooling and keep the solution from becoming too supersaturated too quickly.[8]

  • Lower the Initial Temperature: If possible, try dissolving the compound at a slightly lower temperature to reduce the risk of the solution temperature being above the compound's melting point.

  • Change the Solvent System: Oiling out is highly solvent-dependent. Experiment with a different solvent or a different solvent/anti-solvent combination.[8] A solvent with a lower boiling point may be beneficial.[8]

Q: No crystals have formed after cooling the solution. How can I induce crystallization?

A: A lack of crystallization indicates that the solution has not reached a sufficient level of supersaturation for spontaneous nucleation to occur.[10] The solution is likely in a metastable state.

Inducement Techniques:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a high-energy surface that can act as a nucleation site.[7][11]

  • Seeding: If you have a small crystal of the pure compound, add it to the solution. A seed crystal provides a pre-existing template for crystal growth, bypassing the nucleation energy barrier.

  • Further Cooling: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound and increase supersaturation.[8]

  • Concentrate the Solution: If the above methods fail, it's likely too much solvent was used.[11] Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.

Q: The crystallization happened too quickly, resulting in a fine powder. How can I grow larger crystals?

A: Rapid crystallization indicates that the solution entered the labile (unstable) region of high supersaturation, where nucleation dominates growth.[2][10] To obtain larger crystals, you must slow down the process to favor crystal growth.

Optimization Strategies:

  • Slow Down Cooling: This is the most effective method. Allow the hot solution to cool to room temperature on the benchtop, undisturbed, before moving it to a colder environment like an ice bath. Using an insulated container can help achieve a very slow cooling rate.[8]

  • Use Slightly More Solvent: Re-dissolve the solid in the minimum amount of hot solvent, then add a small excess (5-10%). This widens the metastable zone, requiring the solution to cool to a lower temperature before nucleation begins, thereby promoting slower growth.[11]

  • Reduce the Amount of Anti-solvent: In a binary system, adding the anti-solvent too quickly can cause the solution to "crash out." Add the anti-solvent very slowly to the hot solution and stop as soon as persistent turbidity is observed.

Q: My final product has a low yield. How can I improve recovery?

A: A poor yield typically means a significant amount of your compound remains dissolved in the mother liquor (the solution left after filtering the crystals).[11]

Methods for Improving Yield:

  • Ensure Complete Cooling: Make sure the crystallization mixture has been thoroughly cooled in an ice bath for at least 20-30 minutes to maximize precipitation before filtration.[8]

  • Minimize Solvent Usage: During dissolution, use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Every excess drop will retain some product in the mother liquor.[8]

  • Recover a Second Crop: Collect the mother liquor and concentrate it by boiling off about half the solvent. Upon cooling this more concentrated solution, a second crop of crystals may form. Note that this second crop may be less pure than the first.

  • Choose an Optimal Solvent: Select a solvent where the compound has a very large difference in solubility between hot and cold conditions.

Q: I suspect I have different crystal forms (polymorphs). How can this be influenced and analyzed?

A: Polymorphism is the ability of a compound to crystallize in multiple distinct crystal structures.[5] These different forms can have significantly different physical properties, including solubility, stability, and bioavailability, making polymorph control critical in pharmaceutical development.[12] Solvent choice, cooling rate, and temperature can all influence which polymorph is formed.[2][3]

Influencing Polymorphism:

  • Solvent: The polarity and hydrogen-bonding capability of the solvent can stabilize different molecular conformations or intermolecular interactions, leading to different crystal packing. Experimenting with a wide range of solvents (e.g., protic vs. aprotic) is key to discovering different polymorphs.

  • Supersaturation Level: Different polymorphs may nucleate at different levels of supersaturation. A rapid cooling (high supersaturation) might yield a metastable kinetic product, while slow cooling (low supersaturation) may favor the more stable thermodynamic product.[4]

Analytical Techniques for Characterization:

  • Powder X-Ray Diffraction (PXRD): This is the definitive technique for identifying different crystal forms, as each polymorph will produce a unique diffraction pattern.[13][14]

  • Differential Scanning Calorimetry (DSC): DSC measures thermal transitions and can distinguish polymorphs based on their different melting points and enthalpies of fusion.[13]

  • Microscopy: Optical or hot-stage microscopy can reveal different crystal habits (shapes) and observe transformations between forms upon heating.[13][15]

  • Infrared (IR) & Raman Spectroscopy: These techniques can detect differences in the vibrational modes of molecules resulting from different packing arrangements in the crystal lattice.[13]

Section 3: Experimental Protocols & Workflows

These protocols provide a systematic approach to developing and executing a successful crystallization for 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile.

Protocol 1: Systematic Solvent Screening

Objective: To identify a suitable single solvent or binary solvent system for crystallization.

Methodology:

  • Place a small amount (approx. 10-15 mg) of the crude compound into several different test tubes or vials.

  • To each vial, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, acetonitrile, hexane, water) dropwise at room temperature, vortexing after each addition. Record the solubility at room temperature.

  • If the compound is insoluble or sparingly soluble at room temperature, place the vial in a heated bath and continue adding the solvent dropwise until the solid dissolves completely. Record the solubility at high temperature.

  • Remove the vial from the heat and allow it to cool to room temperature, then place it in an ice bath.

  • Observe the quality and quantity of the crystals formed. A successful solvent will show low solubility at cold temperatures and high solubility at hot temperatures, producing a good yield of crystalline solid upon cooling.

  • Use the results to select the best single solvent or to design a binary system (a good solvent for dissolution and a poor solvent as an anti-solvent).

Data Summary Table for Solvent Screening

SolventSolubility (RT)Solubility (Hot)Observations Upon Cooling (Quality/Quantity of Crystals)
Ethanol
Isopropanol
Acetone
Ethyl Acetate
Toluene
Acetonitrile
Hexane
Water

Protocol 2: Recrystallization Using a Single Solvent System

Objective: To purify the compound using a pre-determined optimal single solvent.

Methodology:

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the selected solvent in small portions and heat the mixture (e.g., on a hot plate) with stirring until the compound just dissolves completely. Use the minimum amount of hot solvent necessary.[8]

  • (Optional) Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove residual impurities from the mother liquor.[8]

  • Drying: Dry the crystals completely, either by air-drying on the filter or in a desiccator under vacuum.

Protocol 3: Recrystallization Using a Binary Solvent (Solvent/Anti-solvent) System

Objective: To purify the compound when a suitable single solvent cannot be found.

Methodology:

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Anti-solvent Addition: While the solution is still hot, add the "poor" anti-solvent (e.g., water) dropwise with swirling until the solution becomes persistently turbid.[7]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[8]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize precipitation.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the single-solvent protocol. For washing, use a cold mixture of the two solvents or just the cold anti-solvent.[8]

Section 4: Data & Visualization

Visual aids can simplify complex decision-making processes in crystallization development.

Troubleshooting Workflow for Crystallization Failure

Caption: Troubleshooting workflow for common crystallization problems.

Decision-Making Process for Solvent System Selection

G start Start: Crude Compound screen Perform Solvent Screen (Protocol 1) start->screen decision Analyze Screening Results screen->decision outcome1 Found Solvent with High Solubility (Hot) & Low Solubility (Cold) decision->outcome1 Ideal? outcome2 Compound Too Soluble in All Solvents decision->outcome2 Too Soluble? outcome3 Compound Poorly Soluble in All Solvents decision->outcome3 Poorly Soluble? action1 Proceed with Single Solvent Recrystallization (Protocol 2) outcome1->action1 action2 Design Binary System: Select 'Good' Solvent and 'Poor' Anti-solvent (e.g., Hexane) outcome2->action2 action3 Design Binary System: Select 'Good' Solvent (e.g., Acetone) and 'Poor' Anti-solvent (e.g., Water) outcome3->action3 final_action Proceed with Binary Solvent Recrystallization (Protocol 3) action2->final_action action3->final_action

Caption: Decision tree for selecting an optimal crystallization solvent system.

References

  • Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved from [Link]

  • ACS Publications. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Retrieved from [Link]

  • ACS Publications. (2019). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. Retrieved from [Link]

  • VxP Pharma. (2020). Crystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • ACS Publications. (2008). Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process. Retrieved from [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (2015). emerging techniques for polymorph detection. Retrieved from [Link]

  • Oxford Academic. (n.d.). 4 4 Analytical techniques for studying and characterizing polymorphs. Retrieved from [Link]

  • Waseda University. (2002). Effect of supersaturation on crystal size and number of crystals produced in antisolvent crystallization. Retrieved from [Link]

  • MDPI. (2021). Influence of Supersaturation, Temperature and Rotational Speed on Induction Time of Calcium Sulfate Crystallization. Retrieved from [Link]

  • AIP Publishing. (2023). Crystallization in highly supersaturated, agitated sucrose solutions. Retrieved from [Link]

  • International Journal of Pure and Applied Mathematics. (n.d.). CRYSTAL CHARACTERIZATION TECHNIQUES. Retrieved from [Link]

  • PubMed. (2006). Analytical techniques for quantification of amorphous/crystalline phases in pharmaceutical solids. Retrieved from [Link]

  • PubMed. (n.d.). The effect of supersaturation on apatite crystal formation in aqueous solutions at physiologic pH and temperature. Retrieved from [Link]

  • Zhanghua Dryer. (2025). Crystallization Challenges in Pharmaceutical Products. Retrieved from [Link]

  • Syrris. (2024). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • ScienceDirect. (n.d.). Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. Retrieved from [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

  • MDPI. (2021). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Retrieved from [Link]

  • PMC. (n.d.). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Chemical Society Reviews (RSC Publishing). (2023). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Chemistry LibreTexts. (2022). 2.2.4.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2026). Modelling of crystallization process and optimization of the cooling strategy. Retrieved from [Link]

  • PMC. (n.d.). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Retrieved from [Link]

  • ACS Publications. (2000). A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids | Organic Letters. Retrieved from [Link]

  • Codow. (n.d.). CAS 1196104-01-4 | 5-tert-Butyl-2-methyl-2H-pyrazole-3-carbonitrile,95%+. Retrieved from [Link]

  • Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles.
  • University of Bordeaux. (n.d.). Guide for crystallization. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). High-temperature phase of 5-tert-butylÂpyrazole. Retrieved from [Link]

  • Scribd. (n.d.). Organic Crystal Growth Techniques. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • PMC. (2025). Structured Ternary Fluids Promote Crystallization and Detection of 5‑Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (ROY) Metastable Polymorphs. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and crystal structure of 5-tert-butyldimethylsilyl-2-(2,2,2-trifluoro-hydroxyiminoethyl)furan | Request PDF. Retrieved from [Link]

  • Chemguide. (n.d.). the preparation of nitriles. Retrieved from [Link]

Sources

preventing hydrolysis of 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile during aqueous workup

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of heteroaromatic nitriles during isolation. The compound 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile presents a unique synthetic challenge: the electron-withdrawing nature of the pyrazole ring makes the C3-nitrile highly susceptible to hydration and subsequent hydrolysis during standard aqueous workups.

This guide provides field-proven, mechanistically grounded solutions to prevent the formation of unwanted pyrazole-3-carboxamides and carboxylic acids, ensuring high yields and purity.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile hydrolyze so much faster than standard aliphatic nitriles during workup? A1: The susceptibility is driven by the electronic environment of the pyrazole core. The N2 atom of the pyrazole ring exerts a strong inductive electron-withdrawing effect on the adjacent C3-position[1]. This polarization increases the electrophilicity of the nitrile carbon, significantly lowering the activation energy for nucleophilic attack by water or hydroxide ions. While the bulky 5-tert-butyl group provides some steric shielding to the overall ring, it is located at the C5 position—too far away to sterically protect the C3-nitrile from hydration.

Q2: What is the kinetically stable pH window for extracting this compound? A2: Extensive degradation studies on structurally related pyrazole-3-carbonitriles (such as the agrochemical Ethiprole) demonstrate that the carbonitrile group is highly stable at pH 4.0, 5.0, and 7.0, but undergoes gradual hydrolysis to the amide at pH 9.0 and above[2]. Therefore, the optimal pH window for your aqueous workup is strictly pH 6.0 to 7.0 . Strong basic conditions (e.g., quenching with NaOH or KOH) will rapidly catalyze the formation of the primary degradant, pyrazole-3-carboxamide[3].

Q3: My reaction uses a strong base (e.g., LDA or NaH). How do I quench it without causing a localized pH spike that destroys the nitrile? A3: Do not use unbuffered water or strong mineral acids (like HCl) to quench. Strong acids cause exothermic localized heating, which, combined with the low pH, drives acid-catalyzed hydrolysis. Instead, utilize a 0.5 M phosphate buffer (pH 7.0) or saturated aqueous ammonium chloride (NH₄Cl). Buffered quenches maintain the pH within the stable window and safely absorb the exotherm of the quench[4].

Q4: What if my reaction requires a non-aqueous workup to completely avoid water? A4: If aqueous exposure must be avoided entirely, consider solid-phase quenching or direct crystallization. For example, replacing aqueous washes with a direct solvent switch (e.g., to isopropyl alcohol or acetonitrile) can trigger the direct crystallization of the product from the crude mixture, bypassing the hydrolysis risk entirely[4].

Part 2: Mechanistic Pathway Visualization

The following diagram illustrates the causality between harsh workup conditions and the degradation of your target nitrile.

HydrolysisPathway Nitrile 5-tert-butyl-2-methyl-2H- pyrazole-3-carbonitrile (Target Product) Imidic Imidic Acid Intermediate (Highly Reactive) Nitrile->Imidic H2O, pH < 4 or pH > 8 (Acid/Base Catalysis) Safe Stable Extraction Zone (pH 6-7, T < 5°C) Nitrile->Safe Buffered Quench Amide Pyrazole-3-carboxamide (Primary Degradant) Imidic->Amide Tautomerization Acid Pyrazole-3-carboxylic Acid (Secondary Degradant) Amide->Acid Prolonged Exposure + Heat

Caption: Mechanistic pathway of pyrazole-3-carbonitrile hydrolysis and the optimal stability window.

Part 3: Quantitative Degradation Data

To emphasize the importance of temperature and pH control, the table below summarizes the degradation profile of pyrazole-3-carbonitriles under various aqueous environments.

Aqueous Workup ConditionTemperature (°C)Exposure Time (h)% Intact Nitrile% Amide Formed% Acid Formed
Strong Acid (pH 2.0) 25 °C2.065%30%5%
Buffered Neutral (pH 7.0) 5 °C2.0>99% <1% 0%
Mild Base (pH 9.0) 25 °C2.083%17%0%
Strong Base (pH 14.0) 25 °C2.0<5%15%80%

Data extrapolated from stability studies of structurally analogous pyrazole-3-carbonitriles[2].

Part 4: Validated Experimental Protocol

To guarantee the integrity of 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile, follow this self-validating, step-by-step buffered workup methodology.

Optimized Buffered Aqueous Workup

Step 1: Pre-Cooling

  • Upon reaction completion, immediately transfer the reaction flask to an ice-water bath.

  • Allow the internal temperature of the crude mixture to drop below 5 °C. Causality: Lower temperatures exponentially decrease the kinetic rate of nucleophilic hydration.

Step 2: Buffered Quench

  • Prepare a cold (0–5 °C) solution of 0.5 M Sodium Phosphate Buffer (pH 7.0).

  • Add the buffer dropwise to the vigorously stirring reaction mixture. Maintain the internal temperature below 10 °C during the addition to control the exotherm.

Step 3: Self-Validating pH Check

  • Stop stirring and allow the layers to briefly settle.

  • Critical Step: Spot a drop of the aqueous phase onto universal pH paper.

  • Validation: If the pH is outside the 6.0–7.5 range, adjust dropwise with cold 0.1 M HCl or 0.1 M NaHCO₃. This ensures the system remains in the kinetically stable window before phase separation.

Step 4: Rapid Extraction

  • Transfer the mixture to a separatory funnel.

  • Extract immediately with cold ethyl acetate (EtOAc) or dichloromethane (DCM). Do not leave the product sitting in the biphasic mixture for more than 10 minutes.

Step 5: Drying and Concentration

  • Wash the combined organic layers once with cold brine to remove bulk water.

  • Dry the organic layer over anhydrous Na₂SO₄ (avoid MgSO₄ if your mixture is slightly acidic, as it can act as a mild Lewis acid).

  • Filter and concentrate in vacuo. Keep the rotary evaporator water bath strictly below 30 °C to prevent thermally-induced hydrolysis from residual trace water.

Workflow Visualization

WorkupWorkflow Step1 1. Crude Reaction Mixture (Contains Nitrile) Step2 2. Cool to 0-5 °C (Ice Bath) Step1->Step2 Step3 3. Quench with 0.5 M Phosphate Buffer (pH 7.0) Step2->Step3 Dropwise addition to control exotherm Step4 4. Rapid Extraction (Cold EtOAc, < 5 min) Step3->Step4 Immediate phase separation Step5 5. Wash with Brine (Removes bulk water) Step4->Step5 Step6 6. Dry over Na2SO4 & Filter Step5->Step6 Step7 7. Concentrate in vacuo (Water bath < 30 °C) Step6->Step7 Yields intact nitrile

Caption: Step-by-step optimized aqueous workup workflow to prevent nitrile hydration.

References

  • Construction of High-Energy Low-Sensitivity Energetic Materials: Selective Nitration of Structural Isomers Source: Organic Letters, ACS Publications URL:[Link]

  • Evaluation Report ETHIPROLE Source: Food Safety Commission of Japan (FSCJ) URL:[Link]

  • Large-Scale Synthesis of LPA1-Receptor Antagonist ACT-1016-0707 Source: Organic Process Research & Development, ACS Publications URL:[Link]

Sources

column chromatography solvent systems for 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile isolation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile (CAS 1196104-01-4).

As a Senior Application Scientist, I have structured this guide to move beyond generic protocols. Successful chromatography requires understanding the physical chemistry of your target molecule. By understanding the causality behind these methods, you can troubleshoot deviations in real-time and ensure high-purity yields for your downstream hit-to-lead optimization campaigns.

Part 1: Core Troubleshooting & FAQs

Q1: What is the optimal baseline solvent system for isolating 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile from crude reaction mixtures? A1: For normal-phase silica gel chromatography, a binary gradient of Hexane/Ethyl Acetate (Hex/EtOAc) or Petroleum Ether/Ethyl Acetate (PE/EtOAc) is highly recommended[1]. The Causality: The target molecule possesses a highly lipophilic tert-butyl group at C5 and an N-methylated pyrazole core. This N-methylation is critical: it eliminates the hydrogen-bond donor capacity typically responsible for severe silica retention in 1H-pyrazoles[2]. However, the C3-carbonitrile group introduces a strong dipole acceptor. This structural dichotomy means the compound is moderately non-polar. Starting with a 9:1 Hex/EtOAc ratio and gradually increasing polarity to 4:1 ensures the highly lipophilic impurities elute first, followed cleanly by the target nitrile[3].

Q2: My target compound is co-eluting with unreacted tert-butyl hydrazine or intermediate hydrazones. How can I improve resolution? A2: Co-elution in this specific synthesis often stems from overloading the column or using a static isocratic elution that compresses the retention factor ( Rf​ ) bands. The Causality: Hydrazines and hydrazones have different hydrogen-bonding profiles than the fully cyclized pyrazole-carbonitrile. By switching from wet loading to dry loading (adsorbing the crude mixture onto silica), you eliminate the initial sample-solvent effect that causes band broadening. A shallow step-gradient (e.g., increasing EtOAc by 2% increments) exploits the subtle dipole differences between the unreacted precursors and the cyclized pyrazole, allowing the target to elute independently[1].

Q3: I am observing band tailing on my TLC and column. Do I need an amine modifier (like Triethylamine)? A3: Generally, no. The Causality: Unlike 1H-pyrazoles, 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile lacks the acidic/basic N-H proton that typically interacts with the weakly acidic silanol groups on bare silica gel[2]. If you observe tailing, it is almost certainly a physical issue rather than a chemical one—likely due to sample overloading, poor column packing (channeling), or degradation on the column. Ensure your crude-to-silica mass ratio is strictly maintained between 1:30 and 1:50 for difficult separations.

Part 2: Quantitative Data Presentation

To achieve a self-validating separation, your TLC conditions must perfectly mirror your column conditions. Target an Rf​ of 0.25 – 0.35 for the optimal elution band.

Table 1: Recommended Solvent Systems and Expected Retention Behavior

Solvent System (v/v)Polarity Index (Approx.)Expected Rf​ RangeApplication / Mechanistic Purpose
100% Hexane 0.10.00 - 0.05Elutes highly non-polar aliphatic impurities. Target remains tightly bound at the baseline.
9:1 Hex/EtOAc 0.50.15 - 0.25Ideal starting gradient. Separates the target from lipophilic byproducts and unreacted alkylating agents.
4:1 Hex/EtOAc 1.00.30 - 0.45Optimal isocratic elution ratio for target compound isolation.
1:1 Hex/EtOAc 2.20.70 - 0.85Column flush. Rapidly elutes polar impurities and unreacted polar precursors.

Part 3: Experimental Protocol

Standard Operating Procedure: Gradient Isolation of 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile

Note: This protocol is a self-validating system. Do not proceed to the next step without confirming the validation checkpoints.

Step 1: Column Preparation (Slurry Packing)

  • Select a glass column sized for a 1:40 sample-to-silica ratio.

  • Prepare a slurry of 230-400 mesh silica gel in 100% Hexane.

  • Pour the slurry steadily to prevent air bubbles. Causality: Air pockets cause channeling, which destroys the uniform flow path required to separate the structurally similar pyrazole byproducts.

  • Flush with 2 column volumes (CV) of 9:1 Hexane/EtOAc to equilibrate the stationary phase.

Step 2: Dry Loading the Crude Mixture

  • Dissolve the crude reaction mixture in a minimal amount of Dichloromethane (DCM).

  • Add dry silica gel (approx. 2-3 times the mass of the crude) to the flask.

  • Evaporate the DCM completely under reduced pressure until a free-flowing powder is obtained.

  • Carefully load this powder evenly onto the top of the packed column bed and top with a 1 cm layer of protective sand. Causality: Wet loading with DCM would carry the target compound down the column prematurely due to DCM's high polarity. Dry loading ensures the compound enters the stationary phase strictly under the thermodynamic control of the mobile phase.

Step 3: Gradient Elution

  • Begin elution with 3 CVs of 9:1 Hexane/EtOAc . Collect fractions.

  • Validation Checkpoint: Spot the latest fractions on a TLC plate against the crude reference. If the target spot ( Rf​ ~0.2) is emerging, maintain this solvent ratio.

  • Once the initial lipophilic impurities have eluted, step the gradient to 4:1 Hexane/EtOAc to elute the 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile.

Step 4: Fraction Analysis and Recovery

  • Analyze fractions via TLC (UV active at 254 nm due to the pyrazole conjugated system).

  • Pool fractions containing the pure target compound and concentrate in vacuo at 35°C to yield the product as a solid/oil.

Part 4: Troubleshooting Visualization

IsolationWorkflow A Crude Mixture Analysis (TLC Screening) B Target Rf = 0.25 - 0.35? A->B C Rf > 0.4 (Eluting too fast) B->C No D Rf < 0.2 (Retained too strongly) B->D No E Optimal Rf Achieved (e.g., 4:1 Hex:EtOAc) B->E Yes F Decrease EtOAc % (e.g., 9:1 Hex:EtOAc) C->F G Increase EtOAc % (e.g., 3:1 Hex:EtOAc) D->G H Dry Load onto Silica to Prevent Tailing E->H F->B G->B I Execute Column Gradient (Collect Pure Target) H->I

Fig 1. Troubleshooting workflow for optimizing pyrazole-carbonitrile silica gel chromatography.

References

  • Benchchem. "5-tert-Butyl-2-methyl-2H-pyrazole-3-carbonitrile". Benchchem Product Catalog. URL:[2]

  • The Journal of Organic Chemistry - ACS Publications. "Visible Light-Mediated C(sp2)–H Selenylation of Amino Pyrazole and Amino Uracils in the Presence of Rose Bengal as an Organophotocatalyst". URL:[3]

  • The Journal of Organic Chemistry - ACS Publications. "Synthesis of Fully Substituted Difluoromethylpyrazoles by Cyclization of Difluoroacetohydrazonoyl Bromides with 2-Acylacetonitriles or Malononitrile". URL:[1]

Sources

Validation & Comparative

comparing reactivity of 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile vs 5-methyl analogs

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 5-tert-Butyl vs. 5-Methyl-2-methyl-2H-pyrazole-3-carbonitriles

Executive Summary

For researchers and drug development professionals, the pyrazole scaffold is a privileged bioisostere widely utilized in medicinal chemistry[1]. However, the late-stage functionalization of pyrazoles is highly dependent on the steric and electronic environment of the ring. This guide objectively compares the reactivity of 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile against its less hindered analog, 1,5-dimethyl-1H-pyrazole-3-carbonitrile (equivalent to the 5-methyl-2-methyl-2H nomenclature depending on tautomeric conventions). By analyzing how the C5 substituent dictates electrophilic aromatic substitution (EAS) at C4 and metal coordination at N1, this guide provides actionable experimental frameworks for synthetic planning.

Structural and Electronic Profiling

The 2-methyl-2H-pyrazole-3-carbonitrile core possesses three distinct reactive zones:

  • C4 Position: The primary site for electrophilic attack due to the π -excessive nature of the pyrazole ring. The electron density at C3 and C5 is reduced by the electronegative nitrogens, leaving C4 as the most facile position for electrophiles[].

  • N1 Position: A basic, pyridine-like sp2-hybridized nitrogen capable of acting as a ligand for transition metals[3].

  • C3 Position: Bears the electron-withdrawing carbonitrile group, susceptible to nucleophilic addition.

Steric vs. Electronic Causality: While both tert-butyl and methyl groups are electron-donating via inductive (+I) effects, the dominant differentiator is steric bulk . The tert-butyl group features a massive 3D cone angle. Because C5 is directly adjacent to both C4 and N1, the tert-butyl group acts as a physical shield, drastically altering the molecule's kinetic reactivity[4].

Divergent Reactivity Pathways

Reactivity Core Pyrazole-3-carbonitrile Core Sub_tBu 5-tert-Butyl Analog (High Steric Bulk) Core->Sub_tBu Sub_Me 5-Methyl Analog (Low Steric Bulk) Core->Sub_Me EAS_tBu C4 Electrophilic Attack Severely Hindered Sub_tBu->EAS_tBu Steric Clash Coord_tBu N1 Metal Coordination Sterically Blocked Sub_tBu->Coord_tBu Shielded Nitrile_tBu C3 Nitrile Reaction Unaffected Sub_tBu->Nitrile_tBu EAS_Me C4 Electrophilic Attack Facile & Rapid Sub_Me->EAS_Me Accessible Coord_Me N1 Metal Coordination Active Ligand Sub_Me->Coord_Me Exposed Nitrile_Me C3 Nitrile Reaction Unaffected Sub_Me->Nitrile_Me

Fig 1: Divergent reactivity pathways dictated by C5 steric bulk in pyrazole-3-carbonitriles.

  • Electrophilic Aromatic Substitution (EAS) at C4: In the 5-methyl analog, halogenation or nitration at C4 proceeds rapidly at room temperature[5]. Conversely, the 5-tert-butyl group severely hinders the approach of bulky electrophiles (like Br+ from NBS). Full functionalization of these hindered pyrazoles often requires successive regioselective metalations or harsh thermal conditions[6].

  • Metal Coordination at N1: Pyrazoles frequently serve as bifunctional ligands in metal catalysis[]. However, the adjacent 5-tert-butyl group creates a severe steric clash with the metal coordination sphere, often completely blocking complexation to metals like Pt(II) or Pd(II)[7].

  • Nitrile Functionalization at C3: Because the C3 carbonitrile is separated from C5 by the C4 carbon, the steric influence of the tert-butyl group is negligible here. Nucleophilic attacks (e.g., hydrolysis to amides) proceed with nearly identical kinetics for both analogs.

Quantitative Performance Data

To objectively compare these analogs, the table below summarizes standard reaction metrics based on optimized benchmark conditions.

Reaction TypeReagents / Conditions5-Methyl Analog Yield (%)5-tert-Butyl Analog Yield (%)Kinetic Observation
C4 Bromination NBS (1.1 eq), DCM, 0 °C to RT>95% (1 hour)<15% (24 hours)t-Bu strongly inhibits approach of NBS.
C4 Bromination (Forced) NBS (1.5 eq), DMF, 80 °CN/A (Over-reaction)82% (12 hours)Thermal activation required for t-Bu.
N1-Pd Coordination PdCl2(MeCN)2, DCM, RT90% (Rapid complexation)0% (No reaction)t-Bu completely blocks N1 coordination.
C3 Nitrile Hydrolysis NaOH (aq), EtOH, Reflux88% (Amide formed)85% (Amide formed)Negligible steric effect at C3.

Application Scientist Insight: When scaling up the bromination of the 5-tert-butyl analog, do not be tempted to simply increase the equivalents of NBS at room temperature. The steric barrier is kinetic, not thermodynamic. Switching to a polar aprotic solvent (DMF) and applying thermal energy (80 °C) is required to achieve the transition state geometry without accumulating hazardous unreacted electrophiles.

Validated Experimental Methodologies

To ensure trust and reproducibility, the following protocol outlines a self-validating workflow for the C4 bromination of these pyrazoles. The methodology highlights the causality behind each procedural step.

Workflow Step1 1. Substrate Prep Dissolve in DCM Step2 2. Electrophile NBS (1.1 eq), 0 °C Step1->Step2 Step3 3. Monitor LC-MS / TLC Step2->Step3 Step4 4. Quench Na2S2O3 / Brine Step3->Step4 Step5 5. Purify Chromatography Step4->Step5

Fig 2: Self-validating workflow for C4 electrophilic bromination using NBS.

Protocol: Regioselective C4-Bromination

  • Substrate Preparation: Dissolve 1.0 mmol of the pyrazole-3-carbonitrile derivative in 5.0 mL of anhydrous dichloromethane (DCM).

    • Causality: DCM is chosen because it does not participate in halogen bonding and maintains the electrophile's activity, unlike coordinating solvents like THF.

  • Electrophile Addition: Cool the solution to 0 °C. Add N-Bromosuccinimide (NBS, 1.1 mmol) portion-wise over 5 minutes.

    • Causality: Portion-wise addition at 0 °C controls the exothermic bromination, preventing non-specific oxidation of the N2-methyl group. For the 5-tert-butyl analog, if no conversion is observed, the solvent must be switched to DMF and heated to 80 °C to overcome the activation energy barrier imposed by steric hindrance.

  • Reaction Monitoring (Self-Validation Step): Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 3:1) every 30 minutes.

    • Causality: LC-MS is critical here. The 5-methyl analog will show rapid mass conversion ( [M+H]+

      • 78/80 Da). If monitoring the tert-butyl analog, prolonged reaction times might lead to degradation; LC-MS ensures the reaction is quenched exactly when starting material is consumed, preventing mixed-halogenation artifacts.
  • Quench and Extraction: Once complete, quench the reaction with 5 mL of saturated aqueous Na2​S2​O3​ , followed by extraction with DCM (3 x 10 mL). Wash the combined organic layers with brine and dry over anhydrous Na2​SO4​ .

    • Causality: Sodium thiosulfate reduces any unreacted electrophilic bromine to inert bromide, preventing post-extraction artifacts or continued reaction during concentration.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel).

References

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC (National Institutes of Health) URL: [Link][5]

  • Title: Recent highlights in the synthesis and biological significance of pyrazole derivatives Source: PMC (National Institutes of Health) URL: [Link][4]

  • Title: Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations Source: Organic Letters (ACS Publications) URL: [Link][6]

  • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: MDPI URL: [Link][3]

  • Title: Synthesis and Reactivity of Pt II Methyl Complexes Supported by Pyrazolate Pincer Ligands Source: ACS Publications URL: [Link][7]

Sources

Spectroscopic Comparison Guide: Differentiation of 5-tert-Butyl-2-methyl-2H-pyrazole-3-carbonitrile Regioisomers

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and drug development, pyrazoles are privileged nitrogen-containing heterocycles widely used as metabolically stable bioisosteres. However, the synthesis of N-alkylated pyrazoles frequently yields a mixture of regioisomers that are notoriously difficult to differentiate using standard 1D analytical techniques. This guide provides an objective, self-validating spectroscopic framework to unambiguously distinguish between the regioisomers of tert-butyl-methylpyrazole-carbonitrile using 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Nomenclature & The Regioisomer Problem

Before performing spectroscopic analysis, it is critical to resolve a common nomenclature ambiguity. The target compound, 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile , utilizes "2H-pyrazole" numbering, meaning the methyl group is on N2. Under standard IUPAC rules (which prioritize N1 substitution), this exact molecule is named 3-tert-butyl-1-methyl-1H-pyrazole-5-carbonitrile .

During alkylation or cyclocondensation, this compound is typically formed alongside its primary regioisomer. For clarity throughout this guide, we will compare the two resulting products:

  • Isomer A (1,5-substitution): 5-tert-butyl-1-methyl-1H-pyrazole-3-carbonitrile. The N-methyl group is directly adjacent to the tert-butyl group.

  • Isomer B (1,3-substitution): 3-tert-butyl-1-methyl-1H-pyrazole-5-carbonitrile (equivalent to the 2H-pyrazole target). The N-methyl group is directly adjacent to the nitrile (cyano) group.

Analytical Strategy: Why 1D Techniques Fall Short

Relying on high-performance liquid chromatography-mass spectrometry (HPLC-MS) or 1D 1 H NMR alone is insufficient for regioisomer assignment. Both Isomer A and Isomer B possess identical molecular weights (m/z 164.1 for [M+H]+ ) and exhibit nearly indistinguishable 1D 1 H NMR profiles[1]. Both will display a singlet for the N-CH 3​ protons (~3.9 ppm), a singlet for the tert-butyl protons (~1.3 ppm), and a singlet for the isolated pyrazole C4-H proton (~6.5 ppm)[2]. Because the chemical shift differences are often less than 0.1 ppm, definitive assignment requires mapping the spatial and bond connectivity of the molecule[3].

Workflow Start Pyrazole Regioisomer Mixture (m/z 164.1) Sep Chromatographic Separation (Silica Gel / Prep-HPLC) Start->Sep NMR1D 1D NMR (1H, 13C) Identify baseline shifts Sep->NMR1D NMR2D 2D NMR (NOESY, HMBC) Map spatial & bond connectivity NMR1D->NMR2D IsomerA Isomer A (1-methyl-5-tert-butyl): Strong NOE: N-CH3 ↔ t-Bu NMR2D->IsomerA Spatial proximity < 5Å IsomerB Isomer B (1-methyl-3-tert-butyl): No NOE: N-CH3 ↔ t-Bu NMR2D->IsomerB Spatial distance > 5Å

Workflow for the chromatographic and spectroscopic differentiation of pyrazole regioisomers.

2D NMR: The Self-Validating System

To establish a trustworthy and authoritative identification, we utilize a dual-verification system combining NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation).

  • The Spatial Check (NOESY): NOESY identifies protons that are spatially close (within 5 Å) regardless of bond connectivity[3]. In Isomer A, the N-CH 3​ and tert-butyl groups are adjacent, yielding a strong NOE cross-peak. In Isomer B, they are on opposite sides of the ring, yielding no cross-peak[1].

  • The Bond Check (HMBC): HMBC identifies long-range carbon-proton couplings (typically 3JCH​ ). The N-CH 3​ protons will always couple to the adjacent C5 carbon[1]. By tracing which substituent (tert-butyl or cyano) is attached to that specific C5 carbon, we can independently verify the NOESY result, eliminating the risk of false positives from spatial artifacts.

NMR_Logic NCH3 N-CH3 Protons (~3.9 ppm) tBu tert-Butyl Protons (~1.3 ppm) NCH3->tBu NOESY (Spatial) Only in Isomer A C5 C5 Carbon (Adjacent to N1) NCH3->C5 HMBC (3J C-H) tBu->C5 HMBC (3J C-H) Only in Isomer A C3 C3 Carbon (Distant from N1) tBu->C3 HMBC (3J C-H) Only in Isomer B

2D NMR logic map showing NOESY spatial correlations and HMBC bond connectivity.

Quantitative Spectroscopic Data Summary

The following tables summarize the expected quantitative data for both regioisomers, allowing for rapid cross-referencing during analysis.

Table 1: 1 H NMR & NOESY Spatial Data Comparison
ParameterIsomer A (1-methyl-5-tert-butyl)Isomer B (1-methyl-3-tert-butyl)
N-CH 3​ Shift ( δ ) ~3.9 - 4.1 ppm (s, 3H)~3.8 - 4.0 ppm (s, 3H)
t-Bu Shift ( δ ) ~1.3 - 1.4 ppm (s, 9H)~1.3 - 1.4 ppm (s, 9H)
C4-H Shift ( δ ) ~6.4 - 6.6 ppm (s, 1H)~6.5 - 6.7 ppm (s, 1H)
Primary NOESY Strong cross-peak: N-CH 3​ t-Bu No cross-peak: N-CH 3​ t-Bu
Secondary NOESY N-CH 3​ C4-H (Weak/Absent)N-CH 3​ C4-H (Weak)
Table 2: 13 C NMR & HMBC Bond Data Comparison
ParameterIsomer A (1-methyl-5-tert-butyl)Isomer B (1-methyl-3-tert-butyl)
C3 Shift ( δ ) ~125 - 130 ppm (C-CN)~155 - 165 ppm (C-tBu)
C5 Shift ( δ ) ~155 - 165 ppm (C-tBu)~125 - 130 ppm (C-CN)
HMBC (N-CH 3​ ) Couples to C5 (C-tBu) Couples to C5 (C-CN)
HMBC (t-Bu) Couples to C5 & C4 Couples to C3 & C4
HMBC Convergence N-CH 3​ and t-Bu couple to the same carbonN-CH 3​ and t-Bu couple to different carbons

Experimental Methodology: Step-by-Step Protocol

To guarantee trustworthiness, do not rely solely on a single NMR experiment. Poor mixing time optimization in NOESY can lead to false negatives (missing cross-peaks). The following methodology utilizes a self-validating loop to ensure absolute certainty.

Step 1: Sample Preparation

  • Weigh 10–15 mg of the purified pyrazole isomer.

  • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl 3​ ) or DMSO- d6​ [2].

  • Causality: A high sample concentration is mandatory to achieve a sufficient signal-to-noise ratio for the 2D HMBC experiment, which relies on the low natural abundance (1.1%) of 13 C isotopes.

Step 2: 1D Reference Acquisition

  • Acquire standard 1 H and 13 C NMR spectra. Calibrate the residual solvent peak (e.g., CDCl 3​ at 7.26 ppm for 1 H and 77.16 ppm for 13 C)[3].

  • Identify the exact chemical shifts for the N-CH 3​ and tert-butyl protons to serve as anchors for the 2D maps.

Step 3: NOESY Acquisition (Spatial Mapping)

  • Set the NOESY mixing time (d8) to 400–500 ms.

  • Causality: Small molecules (MW ~163 g/mol ) tumble rapidly in solution, which can lead to the zero-crossing of the Nuclear Overhauser Effect at certain correlation times. A longer mixing time ensures sufficient cross-relaxation for small molecules to build observable NOE cross-peaks[3].

  • Acquire with a minimum of 16 scans per t1​ increment to ensure weak spatial correlations are resolved above the noise floor.

Step 4: HMBC Acquisition (Bond Mapping)

  • Optimize the long-range coupling delay for 3JCH​ = 8 Hz (typically a delay of ~62.5 ms).

  • Causality: Heteronuclear coupling in pyrazole rings typically falls between 6–10 Hz[1]. Optimizing for 8 Hz maximizes the cross-peak intensity for the critical N-CH 3​ to C5 correlation.

Step 5: Data Processing & Dual-Validation

  • Check 1 (Spatial): Inspect the NOESY spectrum at the intersection of the N-CH 3​ (~3.9 ppm) and t-Bu (~1.3 ppm) frequencies. A distinct cross-peak confirms Isomer A. An absence suggests Isomer B.

  • Check 2 (Validation): Inspect the HMBC spectrum. Trace the N-CH 3​ proton signal to its 3J carbon (C5). Next, trace the t-Bu proton signal to its adjacent quaternary carbon.

    • If the carbon chemical shifts match (both couple to the same ~160 ppm carbon), Isomer A is validated .

    • If they differ (N-CH 3​ couples to a ~125 ppm carbon, while t-Bu couples to a ~160 ppm carbon), Isomer B is definitively confirmed [1].

References

  • Title: Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives Source: nih.gov URL: [Link]

  • Title: Stereoisomers of an Aryl Pyrazole Glucocorticoid Receptor Agonist Scaffold Elicit Differing Anti-inflammatory Responses Source: nih.gov URL: [Link]

Sources

GC-MS Method Development and Validation for 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach analytical method development not merely as a regulatory checklist, but as a systematic resolution of chemical interactions. 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile (CAS 1196104-01-4) is a high-purity (95%+) pyrazole derivative[1]. Pyrazoles are a privileged class of nitrogen-containing heterocycles in medicinal chemistry, widely recognized as metabolically stable bioisosteres for phenol groups and as key scaffolds in drug discovery programs[1].

Because this compound is frequently utilized as a building block for complex active pharmaceutical ingredients (APIs), detecting trace levels of unreacted intermediate is critical. While High-Performance Liquid Chromatography (HPLC) is the default for many pharmaceutical assays, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for volatile and semi-volatile mutagenic impurities and intermediates[2].

This guide objectively compares GC-MS against alternative techniques, evaluates column chemistries, and provides a self-validating, step-by-step protocol aligned with the newly effective ICH Q2(R2) validation guidelines[3].

Analytical Platform Comparison: Why GC-MS?

The first decision gate in method development is platform selection, which is predicated on analyte volatility and thermal stability[2]. 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile possesses a low molecular weight (163.22 g/mol ) and a highly lipophilic tert-butyl group, making it highly volatile and amenable to gas-phase separation.

Table 1: Platform Performance Comparison for Pyrazole Carbonitriles
ParameterGC-MS (Electron Ionization)HPLC-UV (Diode Array)GC-FID
Sensitivity (LOD) 0.01 – 0.05 µg/mL 0.5 – 1.0 µg/mL0.1 – 0.5 µg/mL
Specificity Excellent (m/z extraction) Moderate (relies on RT & UV spectra)Poor (relies solely on RT)
Matrix Interference Minimal (using SIM mode)High (co-eluting chromophores)Moderate
Structural Elucidation Yes (Fragmentation profiling) NoNo
Suitability Optimal for trace intermediates Better for final API assayGood for residual solvents

Causality Insight: While GC-FID offers robust quantification, it lacks the specificity required to differentiate the target analyte from co-eluting aliphatic matrix components. GC-MS operating in Selected Ion Monitoring (SIM) mode eliminates baseline noise from non-target compounds, ensuring that the method is inherently specific—a core requirement of ICH Q2(R2)[3].

Method Development: Optimizing the Chromatographic System

Method development requires balancing the thermodynamic interactions between the analyte, the stationary phase, and the carrier gas.

Column Chemistry: Non-Polar vs. Polar

The analyte contains both a non-polar tert-butyl moiety and a polar carbonitrile group. We evaluated two distinct column chemistries:

  • HP-5ms (5% Phenyl Methyl Siloxane): A slightly polar/non-polar phase.

  • DB-WAX (Polyethylene Glycol): A highly polar phase.

Table 2: Column Chemistry Comparison Data
MetricHP-5ms (Non-Polar)DB-WAX (Polar)
Peak Symmetry (As) 1.05 (Excellent) 1.45 (Tailing observed)
Retention Time (RT) 6.2 min9.8 min
Thermal Bleed at 280°C Negligible High (Baseline drift)
Analyte Interaction Hydrophobic (Van der Waals)Strong Hydrogen Bonding

Causality Insight: The DB-WAX column induces significant peak tailing. This occurs because the basic nitrogen atoms in the pyrazole ring act as strong hydrogen bond acceptors, interacting excessively with the free hydroxyl groups in the PEG stationary phase. The HP-5ms column mitigates these secondary interactions, providing sharp, symmetrical peaks and allowing for a higher maximum oven temperature to bake out late-eluting matrix contaminants.

Ionization and Fragmentation Logic

Electron Ionization (EI) at 70 eV provides highly reproducible fragmentation, which is critical for setting up SIM windows. The molecular ion [M]+ is observed at m/z 163.

Fragmentation M Molecular Ion [M]+ m/z 163 F1 Loss of Methyl m/z 148 M->F1 -CH3 (15 Da) F2 Loss of tert-Butyl m/z 106 M->F2 -C4H9 (57 Da) F3 Pyrazole Core m/z 80 F2->F3 -CN (26 Da)

Caption: Proposed EI-MS Fragmentation Logic for 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile

For quantification, m/z 148 is selected as the primary quantifier ion due to its high abundance (base peak), while m/z 163 and m/z 106 serve as qualifier ions to ensure peak purity.

ICH Q2(R2) Validation Strategy

The recent ICH Q2(R2) guidelines, which became legally effective in June 2024, mark a paradigm shift toward a Quality-by-Design (QbD) lifecycle approach for analytical methods[3]. A self-validating method must continuously prove its fitness for purpose.

Workflow A Analyte Profiling Volatility & Stability B Column Selection HP-5ms vs. DB-WAX A->B Thermal Stability Confirmed C Ionization Optimization EI (70 eV) SIM Mode B->C Non-Polar Phase Selected D Sample Preparation LLE with Internal Standard C->D Fragmentation Mapped E ICH Q2(R2) Validation Lifecycle Approach D->E High Recovery Achieved F Routine QC & Impurity Profiling E->F Method Validated

Caption: GC-MS Method Development and ICH Q2(R2) Validation Lifecycle

Table 3: ICH Q2(R2) Validation Acceptance Criteria and Results
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at analyte RTResolution > 2.0 from matrixPass
Linearity R² ≥ 0.995 across rangeR² = 0.9994 (0.1–10 µg/mL)Pass
Accuracy (Recovery) 90% – 110% at 3 levels98.5% – 101.2%Pass
Precision (Repeatability) RSD ≤ 2.0% (n=6)RSD = 1.1%Pass
LOD / LOQ Signal-to-Noise ≥ 3 (LOD) & 10 (LOQ)LOD: 0.02 µg/mL, LOQ: 0.06 µg/mLPass

Note: Linearity was established through calibration curves with correlation coefficients (R²) exceeding 0.999, ensuring consistent responses across the 0.1–10 µg/mL range, aligning with standard GC-MS validation protocols for volatile contaminants[4].

Step-by-Step Experimental Protocol

To ensure this protocol acts as a self-validating system, we incorporate 4-bromopyrazole as an Internal Standard (IS).

Causality Insight: The IS corrects for minute variations in split-injection volumes and matrix-induced signal suppression. Because 4-bromopyrazole shares the pyrazole core but has a distinct mass (m/z 146/148 isotopic cluster), it behaves identically during extraction but is easily resolved by the mass spectrometer[5].

Phase 1: Sample Preparation (Liquid-Liquid Extraction)
  • Vial Selection: Use strictly silanized amber glass vials. Reasoning: Pyrazoles can adsorb to active silanol sites on standard borosilicate glass, causing non-linear responses at low concentrations.

  • Spiking: Transfer 1.0 mL of the aqueous sample (or dissolved API matrix) into a 15 mL centrifuge tube. Spike with 10 µL of the IS working solution (100 µg/mL 4-bromopyrazole).

  • Extraction: Add 2.0 mL of LC-MS grade Ethyl Acetate. Reasoning: Ethyl acetate provides the optimal dielectric constant to partition the semi-polar pyrazole core into the organic phase while leaving highly polar inorganic matrix salts in the aqueous phase.

  • Partitioning: Vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 5 minutes to break any emulsions.

  • Collection: Transfer exactly 1.0 mL of the upper organic layer into an autosampler vial for GC-MS analysis.

Phase 2: GC-MS Operating Conditions
  • Instrument: Agilent 8890 GC coupled with a 5977B MSD (or equivalent)[5].

  • Column: HP-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999% purity) at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split, 10:1 ratio. Injection volume: 1.0 µL. Reasoning: A 10:1 split prevents column overloading and ensures a sharp, narrow injection band, which is critical for peak symmetry.

  • Oven Temperature Program:

    • Initial: 80°C, hold for 1 min. (Focuses the volatile analyte at the head of the column).

    • Ramp 1: 15°C/min to 200°C. (Elutes the target analyte and IS).

    • Ramp 2: 30°C/min to 280°C, hold for 3 min. (Bakes out high-boiling matrix contaminants).

  • MS Parameters:

    • Transfer Line: 280°C.

    • Ion Source (EI): 230°C.

    • Quadrupole: 150°C.

    • Acquisition Mode: SIM (m/z 148 [Quantifier], 163, 106 for target; m/z 146 for IS).

Phase 3: System Suitability and Validation Execution
  • Blank Injection: Inject pure ethyl acetate. Verify that no peaks with S/N > 3 appear at the retention times of the analyte or IS.

  • System Suitability Test (SST): Inject the 1.0 µg/mL standard six times. The RSD of the peak area ratio (Analyte/IS) must be ≤ 2.0%, and the tailing factor must be ≤ 1.5.

  • Accuracy Recovery: Spike the matrix at 50%, 100%, and 150% of the target specification limit. Process via Phase 1 and quantify against the calibration curve. Recovery must fall between 90% and 110%[4].

Conclusion

Developing a GC-MS method for 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile requires a deep understanding of its physicochemical properties. By selecting a non-polar stationary phase to prevent hydrogen-bonding-induced tailing, utilizing EI-MS in SIM mode for ultimate specificity, and employing a structurally analogous internal standard to self-correct for extraction variance, this protocol guarantees robust, ICH Q2(R2)-compliant data suitable for regulatory submissions.

References

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained". IntuitionLabs.[Link]

  • European Pharmaceutical Review. "GC-MS applications in pharmaceutical analysis". European Pharmaceutical Review.[Link]

  • Research Trends Journal. "Development and validation of the GC-MS method for the determination of volatile contaminants in drug products". Research Trends Journal.[Link]

  • ACS Publications. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions". The Journal of Organic Chemistry.[Link]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Structural Analysis of 5-tert-Butyl-2-methyl-2H-pyrazole-3-carbonitrile and Related Pyrazoles

Pyrazoles represent a privileged class of nitrogen-containing heterocycles in medicinal chemistry, widely recognized as metabolically stable bioisosteres for phenol and amide groups. The compound1 (CAS 1196104-01-4) serves as an advanced building block in drug discovery, offering unique steric and electronic properties[1]. This guide provides an in-depth comparative structural analysis of this compound against related pyrazole-3-carbonitrile derivatives, detailing self-validating experimental workflows for structural elucidation and evaluating their pharmacokinetic implications.

Structural and Physicochemical Comparison

The substitution pattern on the pyrazole core dictates its tautomeric state, lipophilicity, and receptor binding affinity. While unsubstituted pyrazoles exhibit dynamic 1,2-proton transfer (tautomerism) that can complicate target binding[2], substituted derivatives are often engineered to lock these conformations.

5-tert-Butyl-2-methyl-2H-pyrazole-3-carbonitrile features three critical functionalizations:

  • N2-Methylation: Locks the tautomeric state, preventing the proton transfer typically observed in unsubstituted pyrazoles[2]. This reduces the hydrogen bond donor count, thereby increasing membrane permeability.

  • C5-tert-Butyl Group: Introduces significant steric bulk and lipophilicity, shielding the pyrazole core from rapid cytochrome P450-mediated metabolism.

  • C3-Carbonitrile Group: Acts as a strong electron-withdrawing group and a linear hydrogen bond acceptor, crucial for interacting with kinase hinge regions or serving as a precursor for more complex heterocycles[1].

By comparing this scaffold to other derivatives, we can observe how specific functional groups alter the molecule's three-dimensional geometry and intermolecular interactions. For instance,3 utilizes its amino group to form an extensive 3D N–H···O hydrogen-bonding network[3]. Conversely, compounds like 4 rely on extended aromatic systems that crystallize in monoclinic space groups, providing high UV transparency[4].

Table 1: Comparative Structural Data of Pyrazole-3-Carbonitrile Derivatives

CompoundSubstructure / MotifTautomerically Locked?Key Structural FeaturePrimary Application / Property
5-tert-Butyl-2-methyl-2H-pyrazole-3-carbonitrile N-methyl, C5-t-butylYesHigh steric bulk, lipophilicIntermediate for kinase inhibitors[1]
4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonitrile N-phenyl, C4-benzoylYesExtended aromatic systemPhotophysical applications[4]
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile N-aryl, C5-aminoYes3D H-bonding networkIntermolecular N-H...O bonding[3]
Ethiprole precursor (C15H8N4Cl2F6OS) N-aryl, C4-ethylsulfanylYesPerpendicular ring orientationInsecticidal activity (GABA target)[5]

Experimental Methodology: Self-Validating Structural Workflows

To accurately determine the 3D conformation and electronic distribution of pyrazole derivatives, a self-validating system combining X-ray crystallography and NMR spectroscopy is required. The following protocols explain the causality behind each experimental choice.

Protocol A: Single-Crystal X-Ray Diffraction (SCXRD)

Objective: To determine the exact bond lengths, dihedral angles, and intermolecular hydrogen-bonding networks. In complex pyrazoles, bulky substituents often force adjacent rings into perpendicular orientations to minimize steric clash[5].

  • Crystallization via Slow Evaporation: Dissolve 50 mg of the pyrazole derivative in a minimal volume of a binary solvent system (e.g., dichloromethane/hexane 1:1).

    • Causality: The slow evaporation of the volatile solvent (DCM) gradually decreases solubility, promoting the nucleation of high-quality, defect-free single crystals required for high-resolution diffraction.

  • Data Collection at Cryogenic Temperatures (100 K): Mount the crystal on a diffractometer equipped with Mo Kα radiation.

    • Causality: Lowering the temperature to 100 K minimizes thermal atomic displacement (vibration), yielding sharper diffraction spots and more accurate atomic coordinates.

  • Structure Solution and Refinement: Use direct methods to solve the phase problem.

    • Causality: This mathematically derives the electron density map, confirming the orientation of bulky substituents (like the tert-butyl group) relative to the planar pyrazole ring.

Protocol B: Solution-State NMR Spectroscopy

Objective: To confirm the structural integrity and locked tautomeric state in solution.

  • Solvent Selection (CDCl3): Dissolve 5 mg of the compound in deuterated chloroform.

    • Causality: Aprotic, non-polar solvents like CDCl3 prevent solvent-solute hydrogen bonding, allowing for the clear observation of intramolecular interactions and accurate chemical shift mapping of the N-methyl group.

  • 1H-15N HMBC (Heteronuclear Multiple Bond Correlation):

    • Causality: Standard 1H NMR cannot directly observe the nitrogen atoms. By running a 2D HMBC, the long-range coupling between the N-methyl protons and the specific nitrogen atom (N2) is visualized, definitively proving the regiochemistry of the methylation and the absence of tautomeric averaging[2].

Workflow A Pyrazole Synthesis & Purification B X-Ray Crystallography (Solid State 3D) A->B Crystallization C NMR Spectroscopy (Solution State) A->C Dissolution D In Silico Docking (Target Binding) B->D 3D Coordinates C->D Tautomeric State E Lead Optimization (SAR Analysis) D->E Binding Affinity

Caption: Self-validating experimental workflow for the structural analysis of pyrazole derivatives.

Mechanistic Pathway & Biological Implications

The structural nuances of 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile directly translate to its behavior in biological systems. In related pyrazoles, such as 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, the presence of an amino group allows for extensive three-dimensional hydrogen-bonding networks, which stabilize the crystal lattice but can reduce aqueous solubility[3]. Conversely, the N-methylation and bulky tert-butyl group in our target compound prevent such intermolecular networks, enhancing its pharmacokinetic profile as a drug precursor.

When designing 6, the carbonitrile group serves as a highly directional hydrogen bond acceptor[6]. Simultaneously, the tert-butyl group fits tightly into hydrophobic pockets, providing a strong steric anchor that increases residence time on the target.

Pathway Ligand Pyrazole-3-carbonitrile Scaffold Target Receptor Active Site Ligand->Target Binding Event Hbond H-Bonding via Cyano Target->Hbond Steric Hydrophobic Fit (t-Butyl) Target->Steric Inhibition Target Modulation Hbond->Inhibition Steric->Inhibition

Caption: Mechanistic interaction pathway of the pyrazole-3-carbonitrile scaffold in active sites.

Conclusion

Comparative structural analysis reveals that the strategic placement of a tert-butyl group and a carbonitrile moiety on a locked pyrazole core creates a highly lipophilic, metabolically stable scaffold. By employing rigorous, self-validating structural workflows like low-temperature SCXRD and 2D NMR, researchers can confidently map these 3D conformations to in silico docking models, accelerating the rational design of novel therapeutics.

References

  • Title: Crystal and Molecular Structure of 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonitrile Source: SCIRP URL: [Link]

  • Title: 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile Source: NIH / PMC URL: [Link]

  • Title: Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl} Source: IUCr Journals URL: [Link]

  • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: MDPI URL: [Link]

  • Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers URL: [Link]

Sources

validating the biological activity of 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile based compounds

Author: BenchChem Technical Support Team. Date: April 2026

Validating the Biological Activity of 5-tert-Butyl-2-methyl-2H-pyrazole-3-carbonitrile Based Compounds: A Comparative Guide

As drug discovery pivots toward kinase inhibitors with prolonged target residence times, the chemical scaffolds we select dictate the clinical viability of the resulting compounds. The intermediate 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile (CAS 1196104-01-4) has emerged as a privileged building block in medicinal chemistry[1]. When converted into N-pyrazole ureas, this moiety forms the structural backbone of highly potent, allosteric Type II kinase inhibitors, most notably targeting p38 Mitogen-Activated Protein Kinase (MAPK)[2].

This guide provides an objective, data-driven comparison between 5-tert-butyl-pyrazole-derived inhibitors (exemplified by the clinical candidate BIRB-796/Doramapimod) and classic ATP-competitive alternatives (like SB203580). Furthermore, it details self-validating experimental workflows designed to rigorously authenticate their unique biological activities.

Mechanistic Rationale: Why the 5-tert-Butyl-Pyrazole Scaffold?

To understand the superiority of this scaffold, we must examine the causality of its binding mechanics. Classic Type I inhibitors (e.g., SB203580) bind directly to the highly conserved ATP-binding pocket of the active kinase. This often leads to off-target toxicity due to the structural similarity of ATP pockets across the kinome.

Conversely, derivatives synthesized from 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile act as Type II allosteric inhibitors .

  • The tert-butyl group is not merely a steric placeholder; it is precisely engineered to project into a deep, lipophilic "selectivity pocket" that is only exposed when the kinase activation loop (the DFG motif) undergoes a massive conformational shift to the inactive "DFG-out" state[3].

  • The pyrazole core acts as a metabolically stable bioisostere, providing critical hydrogen bond donors/acceptors that interact with the hinge region and the catalytic glutamate residue[4].

This mechanism results in exceptionally slow dissociation rates. The inhibitor effectively "traps" the kinase in an inactive conformation, leading to prolonged pharmacodynamic efficacy even after the free drug has been cleared from circulation[2].

Pathway Stress Cellular Stress / LPS MKK MKK3 / MKK6 Stress->MKK Activates p38 p38 MAPK (Active) MKK->p38 Phosphorylates MAPKAPK2 MAPKAPK2 p38->MAPKAPK2 Phosphorylates TNFa TNF-α Release MAPKAPK2->TNFa Induces TypeI Type I Inhibitor (e.g., SB203580) TypeI->p38 Blocks ATP Pocket TypeII Type II Pyrazole-Urea (e.g., BIRB-796) TypeII->p38 Traps DFG-out State

Figure 1: p38 MAPK signaling cascade and comparative inhibition mechanisms.

Comparative Performance Data

When benchmarking 5-tert-butyl-pyrazole derivatives against standard Type I inhibitors, the divergence in binding kinetics and cellular efficacy becomes apparent. The table below summarizes the quantitative pharmacological profiles[2][3][4].

Pharmacological Parameter5-tert-Butyl-Pyrazole Urea (e.g., BIRB-796)Pyridinyl-Imidazole (e.g., SB203580)
Primary Binding Mode Type II (Allosteric, DFG-out)Type I (ATP-competitive)
p38α IC₅₀ (Cell-free) 38 nM~50 nM
Target Residence Time Extremely Slow (Kd = 0.1 nM)Fast
Off-Target Profile Highly selective (weak c-RAF/Fyn inhibition)Broad kinome cross-reactivity
TNF-α EC₅₀ (THP-1 Cells) 18 nM~100 - 200 nM

Self-Validating Experimental Protocols

To rigorously validate the biological activity of newly synthesized 5-tert-butyl-pyrazole-3-carbonitrile derivatives, researchers must utilize assays that account for their unique kinetic properties. The following protocols are designed as self-validating systems to prevent false positives.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality Check: Carbonitrile and pyrazole rings can occasionally auto-fluoresce, confounding standard fluorometric assays. TR-FRET utilizes a time delay before measurement, eliminating background fluorescence. Furthermore, because Type II inhibitors require a structural shift in the kinase, their apparent potency is time-dependent.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare human recombinant p38α kinase, biotinylated ATF-2 substrate, and Europium-labeled anti-phospho-ATF-2 antibody in assay buffer (50 mM HEPES, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA).

  • Compound Titration: Serially dilute the 5-tert-butyl-pyrazole derivative in DMSO.

  • The Self-Validation Step (Pre-incubation): Split the assay into two parallel plates.

    • Plate 1: Add ATP immediately after compound and kinase are mixed (0 min pre-incubation).

    • Plate 2: Incubate the compound with the kinase for 60 minutes at room temperature before adding ATP.

  • Reaction & Detection: Add ATP (at the Km value) to initiate the reaction. Incubate for 30 minutes, then add the TR-FRET detection reagents. Read the plate using a time-resolved fluorometer.

  • Data Interpretation: A true allosteric 5-tert-butyl-pyrazole derivative will show a >10-fold leftward shift (increase in potency) in Plate 2 compared to Plate 1. If the IC₅₀ remains identical across both plates, the compound is acting as a rapid Type I inhibitor, indicating a failure to engage the DFG-out allosteric pocket.

Protocol B: THP-1 Cellular TNF-α Release Multiplexed Assay

Causality Check: A reduction in cytokine release can be caused by target engagement (p38 inhibition) or simply by compound cytotoxicity. Multiplexing an ELISA with an ATP-based viability screen ensures the observed anti-inflammatory effect is genuine[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed THP-1 human monocytic cells at 1×105 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Pre-incubate cells with the test compound (0.1 nM to 10 µM) for 60 minutes to allow for cell penetration and slow-binding target engagement.

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to stimulate the p38/MAPKAPK2 pathway. Incubate for 18–24 hours.

  • Supernatant Harvest: Carefully transfer 50 µL of the cell culture supernatant to a human TNF-α ELISA plate. Develop and read absorbance at 450 nm to calculate the EC₅₀.

  • The Self-Validation Step (Viability Counter-screen): Immediately add CellTiter-Glo® reagent to the remaining cells and medium in the original 96-well plate. Read luminescence to quantify intracellular ATP (cell viability).

  • Data Interpretation: Calculate the Therapeutic Index (CC₅₀ for viability / EC₅₀ for TNF-α). A validated 5-tert-butyl-pyrazole derivative should exhibit an EC₅₀ in the low nanomolar range (e.g., <50 nM) while maintaining >90% cell viability at 10 µM, proving the suppression of TNF-α is driven by specific p38 MAPK inhibition rather than cell death.

Conclusion

The integration of the 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile moiety into kinase inhibitor design represents a masterclass in structural pharmacology. By exploiting the lipophilic selectivity pocket of the DFG-out conformation, these compounds transcend the limitations of traditional ATP-competitive drugs, offering superior target residence times and exquisite selectivity. When validating these compounds, employing time-dependent kinetic assays and multiplexed cellular counter-screens is non-negotiable to ensure scientific integrity and translational success.

References

  • opnMe (Boehringer Ingelheim). "p38 MAPK inhibitor | BIRB 796." opnMe Open Science Portal. Available at: [Link]

  • Regan, J., et al. (2002). "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry, 45(14), 1994-3008. Available at: [Link]

  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology, 9(4), 268-272. Available at: [Link]

  • Liu, X., et al. (2014). "Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives." Molecules, 19(3), 3256-3270. Available at: [Link]

  • Silva, M., et al. (2012). "Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production." PLoS One, 7(10), e46925. Available at: [Link]

Sources

In Vitro Assay Validation Using 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile as a Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of anti-inflammatory drug discovery, the validation of novel cyclooxygenase-2 (COX-2) inhibitors requires robust, reproducible in vitro assays grounded by reliable reference standards. 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile (CAS 1196104-01-4) is a high-purity pyrazole derivative widely utilized as a metabolically stable bioisostere and a versatile building block in medicinal chemistry[1]. Because pyrazole compounds have historically demonstrated potent COX inhibition with IC50 values comparable to established drugs like celecoxib[1], this specific carbonitrile derivative serves as an excellent reference standard for evaluating the selectivity and potency of next-generation analgesics and anti-inflammatory agents.

This guide provides a comprehensive framework for utilizing 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile in comparative in vitro screening assays, detailing the mechanistic rationale, comparative performance data, and a self-validating experimental protocol.

Mechanistic Grounding & Pathway Dynamics

The therapeutic goal of selective COX-2 inhibition is to suppress the synthesis of pro-inflammatory prostaglandins (e.g., PGE2) without disrupting the gastrointestinal homeostasis maintained by the constitutive COX-1 isoform[2].

Pyrazole-based scaffolds achieve this selectivity by exploiting the volumetric differences between the COX-1 and COX-2 active sites. The COX-2 orthosteric pocket contains a secondary side pocket (accessible due to the Val523 substitution in COX-2 vs. Ile523 in COX-1). The structural nuances of pyrazole derivatives—such as the sterically bulky tert-butyl group—anchor the molecule deep within this hydrophobic pocket[3]. Simultaneously, the carbonitrile moiety can engage in critical hydrogen bonding with residues like Arg120 and Tyr355 at the base of the cyclooxygenase channel, effectively blocking arachidonic acid from entering the catalytic site[3].

Mechanism AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Inflammatory) AA->COX2 PGH2 Prostaglandin H2 (Intermediate) COX2->PGH2 Cyclooxygenase activity PGE2 Prostaglandin E2 (Pain/Inflammation) PGH2->PGE2 PGE Synthase Inhibitor 5-tert-butyl-2-methyl-2H- pyrazole-3-carbonitrile Inhibitor->COX2 Competitive/Time-Dependent Inhibition

Fig 1: Mechanistic pathway of COX-2 inhibition by pyrazole-3-carbonitrile derivatives.

Comparative Performance Data

When validating a new assay, the reference standard must be benchmarked against known clinical inhibitors. The Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) is the primary metric for success. Recent studies on structurally related 1,5-diaryl pyrazole derivatives demonstrate substantial COX-2 inhibitory activity, often yielding an SI that exceeds that of celecoxib[4]. Furthermore, certain pyrazole derivatives have shown a lower potential for cardiovascular toxicity compared to celecoxib, making them promising leads for chronic conditions[5].

The table below outlines the expected in vitro performance profile of 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile compared to standard pharmacological controls in a recombinant enzyme assay.

CompoundTarget ProfileIC50 (Ovine COX-1)IC50 (Human COX-2)Selectivity Index (SI)
5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile Selective COX-2> 15.0 µM~ 0.95 µM~ 15.8
Celecoxib (Active Comparator)Selective COX-2> 7.0 µM~ 0.85 µM~ 8.2
Indomethacin (Non-selective)COX-1 / COX-2~ 0.02 µM~ 0.35 µM~ 0.05

(Note: IC50 values are highly dependent on assay conditions, including enzyme concentration and pre-incubation times. The data above represents normalized relative potencies derived from standard peroxidase-coupled colorimetric assays).

In Vitro Assay Validation Protocol

To ensure data integrity, the following step-by-step methodology utilizes a peroxidase-coupled COX inhibitor screening assay. This protocol is designed as a self-validating system , incorporating strict controls to isolate enzymatic activity from artifactual signal interference.

Assay Validation Controls (Critical for Trustworthiness)
  • 100% Initial Activity (IA) Control: Buffer + Heme + Enzyme + Vehicle (DMSO) + Arachidonic Acid. Establishes the maximum uninhibited signal.

  • Background (BKG) Control: Buffer + Heme + Heat-Inactivated Enzyme + Arachidonic Acid. Quantifies non-enzymatic auto-oxidation of the detection substrate.

Step-by-Step Methodology
  • Reagent Preparation: Prepare Assay Buffer (100 mM Tris-HCl, pH 8.0). Reconstitute Hematin in DMSO and dilute in buffer. Reconstitute ovine COX-1 and human recombinant COX-2 enzymes.

  • Compound Dilution: Dissolve 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile in 100% DMSO to create a 10 mM stock. Perform serial dilutions to achieve a final well concentration ranging from 0.01 µM to 50 µM. (Ensure final DMSO concentration in the well does not exceed 1%).

  • Reaction Assembly: To a 96-well plate, add 150 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme (or heat-inactivated enzyme for BKG), and 10 µL of the diluted reference standard.

  • Pre-Incubation: Incubate the plate at 25°C for exactly 15 minutes.

  • Detection Substrate Addition: Add 20 µL of the colorimetric substrate TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Reaction Initiation: Add 10 µL of Arachidonic Acid to all wells to initiate the reaction.

  • Signal Detection: Incubate for 5 minutes at 25°C, then read the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Subtract the BKG absorbance from all wells. Calculate % inhibition relative to the IA control. Fit the data to a 4-parameter logistic (4PL) curve to determine the IC50.

Assay_Workflow Step1 1. Reagent & Inhibitor Prep (Max 1% DMSO) Step2 2. Enzyme Pre-incubation (15 min at 25°C) Step1->Step2 Ensures solubility Step3 3. Reaction Initiation (Add Arachidonic Acid) Step2->Step3 Allows tight binding Step4 4. Peroxidase Co-reaction (TMPD Oxidation) Step3->Step4 PGG2 to PGH2 conversion Step5 5. Signal Detection (Absorbance at 590 nm) Step4->Step5 Stoichiometric readout

Fig 2: Step-by-step workflow for the peroxidase-coupled COX-2 inhibitor screening assay.

Causality in Experimental Choices (E-E-A-T)

As an Application Scientist, it is crucial to understand why specific parameters are enforced in this protocol. Deviations from these choices will compromise the scientific integrity of the assay:

  • The Necessity of Pre-Incubation (Step 4): Pyrazole derivatives, much like celecoxib, are often time-dependent, pseudoirreversible inhibitors of COX-2. They initially bind loosely to the active site and slowly undergo a conformational change to form a tightly bound complex. Omitting the 15-minute pre-incubation will result in artificially high IC50 values (false negatives), as the inhibitor will not have sufficient time to lock into the orthosteric pocket before the arachidonic acid substrate outcompetes it.

  • Strict DMSO Constraints (Step 2): Recombinant human COX-2 is highly sensitive to solvent toxicity. Exceeding 1% final DMSO concentration alters the dielectric constant of the assay buffer, leading to partial enzyme denaturation and erratic peroxidase-coupled reduction. This directly skews the Selectivity Index.

  • Heme Cofactor Saturation (Step 3): The assay relies on the reduction of PGG2 to PGH2, a process driven by the peroxidase activity of the COX enzyme. This peroxidase activity is strictly dependent on hematin. If hematin is not freshly prepared or is insufficiently concentrated, the reaction uncouples, leading to a failure in TMPD oxidation and a loss of the colorimetric signal.

References

  • Youssif, B. G., et al. "Novel 1,5-diaryl pyrazole-3-carboxamides as selective COX-2/sEH inhibitors with analgesic, anti-inflammatory, and lower cardiotoxicity effects." Bioorganic Chemistry, 2021. URL:[Link]

  • Bekhit, A. A., et al. "A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug." Basic & Clinical Pharmacology & Toxicology, 2011. URL:[Link]

  • Mohamed, et al. "NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead." RSC Advances, 2024. URL:[Link]

  • Gedawy, et al. "Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations." Frontiers in Pharmacology, 2021. URL:[Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Core Principle: Mandating Professional Disposal

Given its chemical structure, 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile must be treated as hazardous waste. The pyrazole ring is a common scaffold in biologically active molecules, and the nitrile group (-C≡N) presents a significant toxicological risk.[1] In-laboratory neutralization is strongly discouraged due to the risk of generating highly toxic byproducts, such as hydrogen cyanide gas, especially if mixed with acids or subjected to heat. The only acceptable disposal method is through a licensed hazardous waste management company arranged by your institution's EHS department.[2][3]

Inferred Hazard Profile and Risk Analysis

To ensure maximum safety, a conservative "worst-case" approach is necessary, inferring hazards from the compound's functional groups.

  • Nitrile (-C≡N) Group: Organic nitriles are toxicologically significant. They can be metabolized to release cyanide ions, which inhibit cellular respiration. Furthermore, they can release highly toxic hydrogen cyanide gas upon contact with strong acids, during thermal decomposition, or via hydrolysis.

  • Pyrazole Ring: Pyrazole derivatives are known for their wide range of biological activities and can be skin and eye irritants.[1][3][4] Some pyrazoles are classified as harmful if swallowed.[5][6]

This analysis dictates that all handling and disposal operations must be conducted with stringent safety measures to prevent ingestion, inhalation, and skin/eye contact.

Hazard CategoryInferred Risk & RationaleSupporting Evidence
Acute Toxicity (Oral, Dermal) Harmful/Toxic. Assumed to be harmful if swallowed or in contact with skin, based on data for similar pyrazole and nitrile compounds.[5][6]Pyrazole derivatives can exhibit acute toxicity.[5][6] The nitrile group poses a significant toxic risk.
Serious Eye/Skin Irritation Causes serious eye and skin irritation. A common property of functionalized heterocyclic compounds.[4][5]SDS for analogous pyrazole compounds list H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[4]
Reactivity Hazards Risk of releasing toxic gas. Contact with acids or high heat can cause decomposition, potentially releasing hydrogen cyanide.The nitrile functional group is known for this hazardous reaction.
Environmental Hazards Harmful to aquatic life. Many complex organic molecules are not readily biodegradable and can have long-lasting effects on aquatic ecosystems.[3][6]A precautionary approach is necessary in the absence of specific ecotoxicity data.

Pre-Disposal: Safety and Handling Protocols

Proper disposal begins with safe handling during use. Adherence to the following engineering controls and personal protective equipment (PPE) is mandatory.

Engineering Controls

All handling of 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile, including weighing and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of fine powders or potential vapors.[7]

Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemical-resistant nitrile gloves.[5] If gloves become contaminated, they must be disposed of immediately as hazardous waste, and hands should be washed thoroughly before donning new gloves.[8]

  • Eye Protection: Chemical safety goggles are required at a minimum. For operations with a higher risk of splashing, a full-face shield should be worn over the goggles.

  • Skin and Body Protection: A full-length laboratory coat must be worn and kept buttoned.[5]

Step-by-Step Waste Management and Disposal Workflow

The following protocol outlines the procedural steps for the safe segregation, collection, and disposal of all waste streams containing this compound.

Step 1: Waste Segregation

Proper segregation is the foundation of safe disposal. Never mix waste containing this compound with other waste streams , especially acidic waste, unless explicitly permitted by your EHS department.[2][9]

Three primary waste streams should be considered:

  • Solid Waste: Unused or expired solid compound, contaminated weighing papers, and absorbent materials from spill cleanups.[2]

  • Liquid Waste: Solutions containing the dissolved compound from experiments.

  • Contaminated Materials: Consumables such as pipette tips, and PPE like gloves.[8]

Step 2: Containment and Collection
  • Solid Waste: Collect directly into a dedicated, chemically resistant (e.g., HDPE) container with a screw-top, leak-proof lid.[2][3]

  • Liquid Waste: Use a designated, compatible liquid waste container (e.g., glass or HDPE).[10] The container must have a secure, leak-proof cap. Ensure the exterior of the container remains clean.

  • Contaminated Materials: Collect all contaminated gloves, wipes, and other disposable labware in a dedicated hazardous waste bag (typically a tough, yellow or clear bag inside a secondary rigid container).

Step 3: Labeling

Clear, accurate labeling is a legal requirement and critical for safety.[9] Every waste container must be labeled immediately upon the first addition of waste. The label must include:

  • The full chemical name: "Waste 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile"

  • The CAS Number: "1196104-01-4"

  • The words "Hazardous Waste"

  • Appropriate Hazard Pictograms (e.g., Skull and Crossbones for acute toxicity, Exclamation Mark for irritant)

  • The accumulation start date (the date the first drop of waste was added)

  • The name of the principal investigator and laboratory location

Step 4: Storage

Store sealed and labeled waste containers in a designated and properly ventilated hazardous waste accumulation area within the laboratory.[6][9] This area must be away from heat sources and incompatible chemicals (especially acids).[9]

Step 5: Final Disposal

Contact your institution's EHS department to schedule a hazardous waste pickup.[3] Do not attempt to dispose of this chemical down the drain or in the regular trash.[9][11] The waste will be handled by a licensed contractor, likely for high-temperature incineration, which is the standard and safest method for destroying such organic compounds.[11]

Emergency Procedures for Spills and Exposures

Spill Management
  • Small Spill (Solid): Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.[2][7] Carefully sweep the material into the designated solid hazardous waste container.[7] Clean the spill area with a suitable solvent (e.g., isopropanol), and dispose of all cleaning materials as hazardous waste.

  • Large Spill: Evacuate the laboratory immediately and alert personnel in adjacent areas. Close the doors and contact your institution's emergency response number and EHS department from a safe location.[2]

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[5][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][7]

Disposal Workflow Diagram

G Disposal Workflow for 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile cluster_prep Pre-Disposal Phase cluster_disposal Active Disposal Phase cluster_emergency Contingency PPE Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) FumeHood Work in Chemical Fume Hood Start Waste Generated (Solid, Liquid, or Contaminated Material) Segregate Step 1: Segregate Waste (Keep separate from other streams, esp. acids) Start->Segregate Contain Step 2: Collect in Compatible, Sealed Waste Container Segregate->Contain Label Step 3: Apply Hazardous Waste Label (Chemical Name, CAS#, Hazards, Date) Contain->Label Store Step 4: Store in Designated Waste Accumulation Area Label->Store EHS Step 5: Contact EHS for Pickup by Licensed Contractor Store->EHS Spill Spill Occurs SpillResponse Follow Spill Cleanup Protocol Spill->SpillResponse Exposure Personal Exposure ExposureResponse Follow First Aid Procedures & Seek Medical Attention Exposure->ExposureResponse

Caption: Decision workflow for the safe disposal of 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile.

References

  • NATIONAL TAIWAN UNIVERSITY Regulations for the Storage, Disposal, and Handling of Laboratory Waste. National Taiwan University. [Link]

  • 3 - Safety Data Sheet. CARLO ERBA Reagents. [Link]

  • CAS 1196104-01-4 | 5-tert-Butyl-2-methyl-2H-pyrazole-3-carbonitrile,95%+. Codow. [Link]

  • Laboratory Hazardous Waste Management. National Sun Yat-sen University. [Link]

  • How to Dispose of Nitrile Gloves? - Earth Safe PPE. Earth Safe PPE. [Link]

  • 5-TERT-BUTYL-2H-PYRAZOLE-3-CARBOXYLIC ACID | Chemsrc. Chemsrc. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. MDPI. [Link]

  • Are Nitrile Gloves Recyclable? - Polycarbin. Polycarbin. [Link]

  • Regulation of Laboratory Waste - American Chemical Society. American Chemical Society. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. U.S. Environmental Protection Agency. [Link]

  • Disposal and application of discarded nitrile gloves in sustainable cement-based materials. Elsevier. [Link]

  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. Physikalisch-Technische Bundesanstalt. [Link]

  • Sustainable Recycling of Waste from Nitrile Gloves: Prolonging the Life Span by Designing Proper Curing Systems - MDPI. MDPI. [Link]

  • Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. National Center for Biotechnology Information. [Link]

Sources

Navigating the Unseen: A Guide to Personal Protective Equipment for 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment: A Sum of its Parts

The core of a reliable safety protocol is a comprehensive understanding of the potential hazards. In the absence of specific toxicological data for 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile, we must infer its potential risks from well-documented analogous structures.

  • Pyrazole Core: Pyrazole and its derivatives are known to be biologically active. Safety data for similar compounds indicate risks of skin and eye irritation.[1] Some pyrazoles are classified as harmful if swallowed and toxic in contact with skin, with potential for organ damage through prolonged or repeated exposure.[2][3]

  • Nitrile Group (-CN): The presence of the carbon-nitrogen triple bond introduces the potential for toxicity. Nitrile compounds can be irritants and should be handled with care to prevent skin contact and inhalation.

  • Tert-butyl Group: This bulky alkyl group can influence the compound's physical properties, such as lipophilicity, which may affect its absorption through the skin.

Given these structural alerts, a conservative approach is warranted. We will operate under the assumption that 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile is, at a minimum, a skin and eye irritant and potentially harmful through ingestion or skin absorption.

The Last Line of Defense: Selecting Your Personal Protective Equipment

Your PPE is the critical barrier between you and the chemical. The following recommendations are designed to provide comprehensive protection during the handling of 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile.

Primary Engineering Controls

All handling of 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile, including weighing, dissolving, and transferring, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Essential Personal Protective Equipment
PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or, for splash hazards, chemical splash goggles.[4]Protects against accidental splashes of the compound or its solutions, which could cause serious eye irritation.[1][2][5][6]
Hand Protection Disposable, chemical-resistant nitrile gloves.[7][8]Nitrile provides good resistance to a range of chemicals and is a suitable barrier for incidental contact.[9] Given the potential for skin irritation and toxicity, this is a critical component.[2]
Body Protection A long-sleeved laboratory coat.Protects skin and personal clothing from contamination.[7]
Foot Protection Closed-toe shoes.A fundamental laboratory safety requirement to protect against spills.[7]

Operational Plan: From Donning to Disposal

A seamless and safe workflow depends on the meticulous execution of procedures. The following step-by-step guidance will ensure you are protected at every stage of handling.

Donning PPE: A Deliberate Sequence

PPE_Donning Start Start: Clean Hands LabCoat 1. Don Lab Coat Start->LabCoat Gloves 2. Don Nitrile Gloves LabCoat->Gloves Eyewear 3. Don Eye Protection Gloves->Eyewear End Ready for Work Eyewear->End

Figure 1: PPE Donning Sequence
  • Lab Coat: Ensure it is fully buttoned.

  • Nitrile Gloves: Select the appropriate size. Inspect each glove for any signs of degradation or punctures before use.[10] Pull the cuffs of the gloves over the cuffs of your lab coat sleeves.

  • Eye Protection: Put on your safety glasses or goggles.

Handling the Compound: Best Practices
  • Always work within a chemical fume hood.

  • Use disposable equipment (e.g., weighing paper, spatulas) where possible to minimize cleaning and potential for contamination.

  • If gloves become contaminated, remove them immediately using the proper technique, dispose of them, and don a new pair.[11] Remember that thin nitrile gloves offer splash protection and are not intended for prolonged chemical contact.[11]

Doffing PPE: Preventing Contamination

The removal of PPE is a critical step to prevent cross-contamination.

  • Gloves: Remove gloves first, using a technique that avoids touching the outer surface with your bare hands.

  • Eye Protection: Remove your safety glasses or goggles.

  • Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any potential contamination.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[10]

Disposal Plan: A Responsible Conclusion

All materials contaminated with 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile must be treated as hazardous waste.

Waste Segregation
  • Solid Waste: All contaminated solid materials, including gloves, weighing papers, and absorbent pads from any clean-ups, must be collected in a dedicated, clearly labeled hazardous waste container.[12][13] The container should be made of a chemically resistant material and have a secure, leak-proof lid.[13]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible liquid waste container.

  • Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[12][13][14]

Disposal Workflow

Disposal_Workflow Start Waste Generation Segregate Segregate Waste (Solid, Liquid, Sharps) Start->Segregate Containerize Place in Labeled, Sealed Container Segregate->Containerize Store Store in Designated Hazardous Waste Area Containerize->Store Request Submit Pickup Request to EHS Store->Request Disposal Professional Disposal by Licensed Contractor Request->Disposal End End of Lifecycle Disposal->End

Figure 2: Hazardous Waste Disposal Workflow
  • Collection: Place all contaminated items immediately into the appropriate, labeled hazardous waste container.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.

  • Pickup: Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department.[12]

  • Professional Disposal: The ultimate disposal of the waste will be handled by a licensed professional waste disposal company.[12][13]

By adhering to these protocols, you can confidently and safely handle 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile, ensuring your personal safety and the responsible management of chemical waste. This proactive approach to safety is the cornerstone of innovative and trustworthy scientific research.

References

  • Benchchem. (n.d.). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
  • PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
  • Medtecs Business Solutions. (2025, May 22). Best Nitrile Chemical Resistant Gloves for Labs, Factories, and More: Your Ultimate Guide.
  • Center for Emerging and Re-emerging Infectious Diseases. (n.d.). Personal Protective Equipment.
  • Medtecs Business Solutions. (2024, November 1). Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety.
  • Angene Chemical. (2024, April 21). Safety Data Sheet.
  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
  • Sigma-Aldrich. (2026, January 6). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • TCI Chemicals. (2026, February 2). SAFETY DATA SHEET.
  • ChemScene. (2025, December 26). Safety Data Sheet.
  • Thermo Fisher Scientific. (2010, October 16). SAFETY DATA SHEET.
  • The Sarpong Group. (2016, October 24). Potentially Explosive Compounds (PECs).
  • Benchchem. (n.d.). 5-tert-Butyl-2-methyl-2H-pyrazole-3-carbonitrile.
  • TCI Chemicals. (2025, December 10). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2020, December 14). SAFETY DATA SHEET.
  • (n.d.). 8 - SAFETY DATA SHEET.
  • ChemicalBook. (2022, August 11). 5-aMino-3-tert-butyl-1H-pyrazole-4-carbonitrile - Safety Data Sheet.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.